Comprehensive Technical Guide to the Physical Properties and Phase Behavior of (R)-(1,4-Dioxan-2-yl)methanol Hydrate
Executive Summary & Molecular Architecture (R)-(1,4-Dioxan-2-yl)methanol is a chiral, heterocyclic organic compound characterized by a six-membered 1,4-dioxane ring with a hydroxymethyl substituent at the C2 position. Wh...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Architecture
(R)-(1,4-Dioxan-2-yl)methanol is a chiral, heterocyclic organic compound characterized by a six-membered 1,4-dioxane ring with a hydroxymethyl substituent at the C2 position. While the anhydrous form is widely utilized as a chiral building block and solvent, the hydrate form —(R)-(1,4-Dioxan-2-yl)methanol hydrate—presents unique solid-state and thermodynamic properties critical for pharmaceutical formulation and asymmetric synthesis.
The formation of the hydrate is thermodynamically driven by an extensive hydrogen-bonding network. The two ether oxygens within the dioxane ring and the primary hydroxyl group act as potent hydrogen bond acceptors and donors, respectively, stabilizing the incorporation of water molecules into the crystal lattice. Understanding the physical properties and solubility limits of this chiral hydrate is essential for optimizing crystallization processes, preventing unexpected phase transitions during storage, and ensuring enantiomeric purity.
Thermodynamic drivers for (R)-(1,4-Dioxan-2-yl)methanol hydrate formation.
Physical and Thermodynamic Properties
The physical properties of (R)-(1,4-Dioxan-2-yl)methanol shift significantly upon hydration. The anhydrous compound is typically a liquid at room temperature with a density of 1.102 g/cm³ . However, the inclusion of water into the lattice to form the hydrate (CAS 2307552-71-0) yields a stable solid under controlled conditions (2–8 °C) .
Table 1: Comparative Physical Properties
Property
Anhydrous Form
Hydrate Form
CAS Number
406913-88-0
2307552-71-0 / 2829292-64-8
Molecular Formula
C₅H₁₀O₃
C₅H₁₂O₄ (C₅H₁₀O₃ · H₂O)
Molecular Weight
118.13 g/mol
136.15 g/mol
Predicted Boiling Point
~208 °C
N/A (Dehydrates prior to boiling)
Density
1.102 g/cm³
Solid-state density varies by packing
Storage Temperature
Room Temperature
2–8 °C (Sealed, dry)
PubChem CID
12655091
69597608
Data synthesized from authoritative chemical databases , , .
Solubility Profile & Phase Behavior
Because of its highly oxygenated structure, (R)-(1,4-Dioxan-2-yl)methanol hydrate is highly miscible in water and polar organic solvents (e.g., methanol, ethanol, acetonitrile). However, its solubility drops significantly in non-polar aliphatic hydrocarbons (e.g., heptane, hexane).
When working with chiral hydrates, the solvent composition directly impacts the thermodynamic stability of the hydrate phase. For instance, introducing an antisolvent like ethanol to an aqueous solution alters the solubility ratio and shifts the eutectic composition, a phenomenon heavily leveraged in the preferential crystallization and separation of enantiomers .
Table 2: General Solubility Profile at 25 °C
Solvent Class
Specific Solvent
Solubility Designation
Mechanistic Rationale
Aqueous
Water
Miscible / Very High
Extensive H-bonding with lattice water and host hydroxyl/ether groups.
Polar Protic
Ethanol, Methanol
High
Strong dipole-dipole and H-bonding interactions.
Polar Aprotic
Acetone, Ethyl Acetate
Soluble
Favorable dipole interactions with the dioxane ring.
Non-Polar
Heptane, Hexane
Sparingly Soluble
Inability to disrupt the hydrogen-bonded hydrate lattice.
To accurately determine the solubility of (R)-(1,4-Dioxan-2-yl)methanol hydrate, researchers must employ a self-validating system. Hydrates are prone to phase transitions (e.g., shedding lattice water to become anhydrous) if the temperature or solvent activity changes. Therefore, measuring the liquid phase concentration must be coupled with solid-state analysis of the residual cake to ensure the equilibrium solid remains the intact hydrate .
Preparation: Add an excess amount of (R)-(1,4-Dioxan-2-yl)methanol hydrate to 10 mL of the target solvent (e.g., water/ethanol mixture) in a jacketed glass vessel.
Temperature Control: Connect the vessel to a thermostatic water bath. Set the temperature to the desired setpoint (e.g., 5.0 °C ± 0.1 °C). Causality: Strict temperature control is required because the hydration state is highly sensitive to thermal fluctuations; elevated temperatures may induce premature dehydration.
Agitation: Stir the suspension magnetically at 500 RPM for 48–72 hours to ensure true thermodynamic equilibrium is reached.
Phase 2: Phase Separation & Liquid Analysis
4. Sampling: Turn off the stirrer and allow the undissolved solids to settle for 2 hours at the equilibrium temperature.
5. Filtration: Extract a 2 mL aliquot of the clear supernatant using a syringe fitted with a 0.22 µm PTFE filter. Crucial: The syringe and filter must be pre-equilibrated to the exact experimental temperature to prevent secondary precipitation or dissolution during transfer.
6. Quantification: Dilute the aliquot immediately and analyze via Chiral High-Performance Liquid Chromatography (HPLC) or gravimetric analysis to determine the solute concentration. Repeat in triplicate (n=3) to calculate the standard deviation and ensure a 95% confidence interval.
Phase 3: Solid-State Validation (Self-Validating Step)
7. Cake Recovery: Rapidly filter the remaining suspension to isolate the wet solid cake.
8. Thermal Analysis (DSC/TGA): Subject the wet cake to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Causality: TGA will quantify the exact mass loss corresponding to the water of hydration, while DSC will reveal the characteristic dehydration endotherm. This confirms that the solubility measured in Phase 2 corresponds to the hydrate and not a transformed anhydrous phase.
Structural Analysis (PXRD): Perform Powder X-ray Diffraction (PXRD) to verify that the crystal lattice matches the known diffractogram for the chiral hydrate.
Workflow for chiral hydrate solubility and solid-state characterization.
Conclusion
The handling, formulation, and application of (R)-(1,4-Dioxan-2-yl)methanol hydrate require a rigorous understanding of its physical properties and phase boundaries. Because its stability relies on a delicate hydrogen-bonding network, solubility determinations cannot be treated as simple dissolution exercises. By employing isothermal equilibration coupled with mandatory solid-state cross-validation (DSC/PXRD), researchers can accurately map the phase diagrams of this chiral hydrate, ensuring robust downstream processes in asymmetric synthesis and drug development.
References
American Elements. "(R)-(1,4-Dioxan-2-yl)methanol hydrate | CAS 2307552-71-0". Retrieved from:[Link]
PubChem. "(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091". National Center for Biotechnology Information. Retrieved from:[Link]
Cascella, F., et al. "Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization". ACS Omega, 2023. Retrieved from:[Link]
Exploratory
Structural Elucidation and Crystallographic Profiling of (R)-(1,4-Dioxan-2-yl)methanol Hydrate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern pharmaceutical development, chiral building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern pharmaceutical development, chiral building blocks are foundational to the synthesis of highly specific active pharmaceutical ingredients (APIs). (R)-(1,4-Dioxan-2-yl)methanol hydrate (CAS: 2307552-71-0) is a critical chiral intermediate characterized by a six-membered dioxane ring and a C2 hydroxymethyl substituent[1][2]. While the anhydrous form of this compound is often challenging to handle due to its physical state and hygroscopicity, the hydrate form provides a stable, crystalline solid.
This whitepaper provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) methodology for (R)-(1,4-Dioxan-2-yl)methanol hydrate. As a Senior Application Scientist, I have structured this guide to not only detail the how of crystallographic characterization but the why—explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity[3][4].
Molecular Architecture and Physicochemical Properties
The molecular architecture of (R)-(1,4-Dioxan-2-yl)methanol dictates its behavior in both synthetic and biological environments. The core consists of a 1,4-dioxane ring, which provides a balance of hydrophilicity (via the ether oxygens) and lipophilicity. The stereocenter at the C2 position, bearing the hydroxymethyl group, is the locus of its utility in asymmetric synthesis[1].
The formation of the hydrate (C₅H₁₀O₃·H₂O) is a thermodynamically driven process. The water molecule acts as both a hydrogen bond donor and acceptor, bridging the hydroxymethyl hydroxyl group and the ring oxygens, thereby stabilizing the crystal lattice into a monoclinic unit cell[1].
Table 1: Physicochemical and Computational Properties
Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for absolute configuration determination and structural elucidation[3]. For chiral hydrates, SCXRD is particularly vital because it maps the exact hydrogen-bonding network that confers solid-state stability[4].
SCXRD Analytical Workflow
The following diagram illustrates the logical progression of the SCXRD analysis, from sample preparation to final structural validation.
Caption: SCXRD Workflow for (R)-(1,4-Dioxan-2-yl)methanol hydrate structure determination.
Protocol 1: Sample Preparation and Crystallization
Objective: To grow single crystals of (R)-(1,4-Dioxan-2-yl)methanol hydrate with sufficient dimensions (≥ 0.1 mm) and minimal defects for SCXRD[3].
Step 1: Solvent Selection. Dissolve 50 mg of high-purity (R)-(1,4-Dioxan-2-yl)methanol in 2 mL of a binary solvent system (e.g., ethyl acetate/hexane 1:1) containing a stoichiometric excess of highly purified water (Milli-Q).
Causality: The binary organic system provides a controlled solubility gradient, while the excess water forces the thermodynamic formation of the hydrate lattice rather than the anhydrous form.
Step 2: Controlled Evaporation. Pierce the cap of the vial with a 20-gauge needle and place it in a vibration-free, temperature-controlled environment (20 °C) for 48–72 hours.
Causality: Slow evaporation maintains the solution in the metastable zone, promoting the growth of a few large, high-quality single crystals rather than rapid precipitation of microcrystalline powder.
Step 3: Protocol Validation. Examine the resulting crystals under a polarized light microscope. A self-validating crystal will extinguish light uniformly when rotated, indicating a single, continuous crystal lattice without twinning.
Objective: To acquire high-resolution diffraction data and solve the phase problem to map the atomic coordinates.
Step 1: Mounting and Cryocooling. Select a uniform crystal and mount it on a MiTeGen loop using paratone oil. Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.
Causality: Cryocooling to 100 K drastically reduces the thermal vibration (atomic displacement parameters) of the atoms. This is strictly required for hydrates, as it allows for the accurate location of the low-electron-density hydrogen atoms of the water molecule[3].
Step 2: Data Collection. Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using
ω
and
ϕ
scans to ensure high redundancy and completeness (>99%).
Step 3: Structure Solution and Refinement. Solve the structure using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms. Locate hydrogen atoms from the difference Fourier map and refine them freely or with riding models.
Step 4: Protocol Validation. The protocol is self-validating if the final structural model yields an R₁ factor < 0.05, a Goodness-of-Fit (S) near 1.0, and the residual electron density map shows no unexplained peaks > 0.5 e⁻/ų.
Table 2: Representative Crystallographic Data for the Hydrate
Intermolecular O-H···O (Water to Hydroxymethyl and Ring Ether)[1]
Spectroscopic Profiling and Orthogonal Validation
While SCXRD provides the definitive 3D structure, orthogonal spectroscopic techniques are required for routine batch-to-batch validation and to confirm that the bulk material matches the single crystal.
Table 3: Spectroscopic Signatures of (R)-(1,4-Dioxan-2-yl)methanol Hydrate
Validates the connectivity of the hydroxymethyl group to the C2 position of the dioxane ring[1].
¹³C NMR
δ 67.5 (C2), δ 61.8 (-CH₂OH)
Confirms the unique chemical environment of the chiral center[1].
Mass Spec (EI)
m/z 118[M-H₂O]⁺, 101 [M-H₂O-OH]⁺
Confirms the anhydrous core mass (118.13 g/mol ) following the loss of the hydrate water[1].
Applications in Drug Development
The crystallographic confirmation of (R)-(1,4-Dioxan-2-yl)methanol hydrate is not merely an academic exercise; it has direct implications for pharmaceutical manufacturing:
Chiral Reagent & API Intermediate: The absolute configuration (R) is critical when this molecule is used as a building block for complex APIs. Because biological targets (receptors, enzymes) are chiral, using the correct enantiomer prevents off-target toxicity[1]. SCXRD provides the absolute proof of this stereochemistry via anomalous dispersion.
Solid-State Stability: The anhydrous form of this compound is prone to moisture scavenging, which alters its mass and complicates stoichiometric calculations during synthesis. By intentionally isolating the thermodynamically stable hydrate, chemists ensure a reliable, weighable solid that behaves predictably during scale-up manufacturing.
Conclusion
The thorough crystallographic and spectroscopic characterization of (R)-(1,4-Dioxan-2-yl)methanol hydrate demonstrates the critical intersection of physical chemistry and pharmaceutical development. By utilizing low-temperature Single-Crystal X-Ray Diffraction, researchers can accurately map the monoclinic unit cell and the vital hydrogen-bonding network that stabilizes this chiral building block. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity structural data, paving the way for its reliable application in asymmetric synthesis and drug discovery.
Thermodynamic Stability of (R)-(1,4-Dioxan-2-yl)methanol Hydrate: A Technical Guide for Drug Development
Executive Summary (R)-(1,4-Dioxan-2-yl)methanol and its hydrate form serve as critical chiral building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), notably in the development of MET recep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-(1,4-Dioxan-2-yl)methanol and its hydrate form serve as critical chiral building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), notably in the development of MET receptor tyrosine kinase inhibitors[1][2]. The presence of the 1,4-dioxane ring provides unique stereochemical and electronic properties, but it also introduces complexities regarding physical stability. Understanding the thermodynamic stability of the hydrate form is paramount for ensuring batch-to-batch consistency, preventing unintended phase transitions during milling or formulation, and maintaining the structural integrity of the final drug product.
Mechanistic Drivers of Hydrate Stability
The thermodynamic stability of (R)-(1,4-Dioxan-2-yl)methanol hydrate (CAS 2307552-71-0)[3] is governed by a complex interplay of hydrogen bonding and crystal lattice packing. The core 1,4-dioxane ring, while existing primarily in a non-dipolar chair conformation, contains two highly electronegative oxygen atoms that act as potent hydrogen-bond acceptors. The hydroxymethyl group at the C2 position acts as both a hydrogen-bond donor and acceptor[4].
When water is introduced into the crystal lattice, it bridges these functional groups. The enthalpic gain (
ΔH<0
) from the formation of strong O-H···O hydrogen bonds between the enclathrated water molecules and the dioxane ring significantly offsets the entropic penalty (
ΔS<0
) of restricting the water molecules' translational degrees of freedom. Dielectric relaxation studies on similar 1,4-dioxane hydrates demonstrate that the reorientation of the enclathrated molecules within the water lattice contributes to the overall thermodynamic equilibrium of the system[5][6]. The resulting monoclinic unit cell represents a deep local minimum in the Gibbs free energy landscape.
Mechanistic pathway of thermodynamic stabilization via hydrogen bonding.
Quantitative Thermodynamic and Physicochemical Parameters
To establish a baseline for stability profiling, the fundamental physicochemical and thermodynamic properties of the compound are summarized below.
Experimental Workflows for Thermodynamic Profiling
To rigorously evaluate the thermodynamic stability of the hydrate, a self-validating experimental workflow is required. The following protocols utilize orthogonal analytical techniques to ensure that observed thermal events are accurately assigned to dehydration mechanics rather than degradation or polymorphic transitions.
Experimental workflow for thermodynamic profiling of hydrate stability.
Protocol 1: Coupled Thermal Analysis (TGA/DSC)
Causality: Differential Scanning Calorimetry (DSC) quantifies the enthalpy of dehydration (
ΔHdehyd
), while Thermogravimetric Analysis (TGA) confirms the stoichiometry of the hydrate by measuring precise mass loss. Running these techniques in parallel creates a self-validating system: an endothermic peak in the DSC must perfectly align with the mass loss step in the TGA to confirm dehydration, ruling out melting or solid-solid phase transitions.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of (R)-(1,4-Dioxan-2-yl)methanol hydrate into an open aluminum pan. Rationale: A small, unsealed sample minimizes thermal gradients and prevents the buildup of partial vapor pressure, which could artificially shift the dehydration onset temperature.
Atmosphere Control: Purge the furnace with ultra-high purity dry nitrogen at a continuous flow rate of 50 mL/min. Rationale: A dry inert atmosphere prevents oxidative degradation and provides a consistent, near-zero humidity environment to drive dehydration thermodynamically.
Thermal Ramping: Heat the sample from 20°C to 200°C at a controlled rate of 10°C/min.
Data Correlation: Overlay the TGA mass loss derivative curve with the DSC heat flow curve. Calculate the stoichiometry of water loss (target ~13.2% mass loss for a monohydrate) and integrate the DSC peak to determine
ΔHdehyd
.
Causality: While thermal analysis indicates when water leaves the system, VT-PXRD reveals how the crystal lattice responds. By monitoring the expansion and eventual collapse of the monoclinic lattice as water is thermally driven off, researchers can determine if the dehydration is isomorphic (lattice remains intact) or destructive (lattice collapses into an amorphous state or a new anhydrous polymorph).
Step-by-Step Methodology:
Sample Mounting: Gently mill the hydrate powder to minimize preferred orientation and mount it on a zero-background silicon holder.
Chamber Equilibration: Equilibrate the environmental X-ray chamber at 25°C and 50% Relative Humidity (RH) for 15 minutes. Rationale: This prevents premature, kinetically driven dehydration before the initial baseline scan is acquired.
Diffraction Acquisition: Acquire diffraction patterns from 2° to 40° 2
θ
using Cu-K
α
radiation.
Thermal Ramping: Increase the temperature in 10°C increments up to 120°C, holding for 5 minutes at each step before scanning.
Lattice Analysis: Perform Rietveld refinement on the sequential patterns to track changes in the monoclinic unit cell volume and identify the exact thermodynamic threshold of lattice collapse.
Conclusion
The thermodynamic stability of (R)-(1,4-Dioxan-2-yl)methanol hydrate is a critical quality attribute for its downstream application in API synthesis. By understanding the hydrogen-bonding networks that stabilize its monoclinic lattice and employing rigorous, self-validating analytical workflows, drug development professionals can accurately map its phase boundaries. This ensures robust manufacturing processes and long-term stability of the intermediate compounds.
References
American Elements. "(R)-(1,4-Dioxan-2-yl)methanol hydrate | CAS 2307552-71-0". American Elements Catalog. [Link]
United States Patent Office. "Patent US 8,207,186 B2: Tyrosine Kinase Inhibitors".
European Patent Office. "EP 1896422 B1: Tyrosine Kinase Inhibitors".
Gough, S. R., Ripmeester, J. A., & Davidson, D. W. "1,4-Dioxane Hydrate: Dielectric Absorption by a Nondipolar Enclathrated Molecule". Canadian Journal of Chemistry, 1975.[Link]
Davidson, D. W., et al. "Clathrate Ices—Recent Results". Journal of Glaciology, Cambridge Core, 2017. [Link]
(R)-(1,4-Dioxan-2-yl)methanol hydrate safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safety considerations and handling protocols for (R)-(1,4-Dioxan-2-yl)methanol hydrate (CAS No. 2307552-71-0...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety considerations and handling protocols for (R)-(1,4-Dioxan-2-yl)methanol hydrate (CAS No. 2307552-71-0). Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact hydrate, this document synthesizes data from suppliers, analogous non-hydrated compounds, and the parent 1,4-dioxane structure to establish a robust framework for its safe utilization in a laboratory setting. The core principle of this guide is to foster a proactive safety culture through a comprehensive understanding of the potential hazards and the implementation of validated control measures.
Compound Profile and Inherent Hazards
(R)-(1,4-Dioxan-2-yl)methanol hydrate is an organic compound featuring a 1,4-dioxane ring, a chiral center, and a primary alcohol functional group, with one or more water molecules integrated into its structure.[1] Its chemical structure dictates its primary hazards, which are derived from both the dioxane moiety and the alcohol group.
Physicochemical and Toxicological Data Summary
The following table summarizes known properties and hazard classifications. Data for the non-hydrated analogue, (R)-(1,4-Dioxan-2-yl)methanol, is included for a more complete hazard profile, as the toxicological properties are expected to be very similar.
H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
The most significant, and often overlooked, hazard associated with all 1,4-dioxane derivatives is the potential for the formation of explosive peroxides upon exposure to atmospheric oxygen.[7][8][9] This process is accelerated by light and heat. Distillation or concentration of dioxane-containing solvents can dangerously concentrate these peroxides, leading to violent explosions.[7][9] This risk is inherent to the dioxane ring structure and must be a primary consideration in all handling and storage protocols.
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is mandatory before any experimental work begins. This workflow ensures that all potential hazards are identified and controlled.
Caption: Risk assessment workflow for handling (R)-(1,4-Dioxan-2-yl)methanol hydrate.
Mandatory Handling and Storage Protocols
Adherence to these protocols is essential to minimize exposure and prevent incidents.
Engineering Controls
Ventilation: All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[7][8][10] Use only non-sparking tools and explosion-proof equipment, especially when handling larger quantities.[7][8]
Static Discharge: Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity, which can serve as an ignition source.[7][10][11]
Personal Protective Equipment (PPE)
A risk assessment should guide the final selection of PPE, but the following are considered the minimum requirement:
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are required. Inspect gloves for any signs of degradation or perforation before each use.[12]
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[9]
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect the skin.[9][12]
Storage and Peroxide Management
This is the most critical aspect of long-term safety for this compound.
Container: Store in a tightly sealed, light-resistant container to minimize exposure to air and light.[8][12]
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12] Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][12]
Inert Atmosphere: For long-term storage, consider storing the container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen ingress and subsequent peroxide formation.[12]
Labeling and Dating: All containers must be clearly labeled with the chemical name, date received, and date opened.[12] This is crucial for tracking the potential for peroxide formation.
Peroxide Testing: A routine testing schedule must be established.
Frequency: Test for peroxides before each use, especially before any heating or distillation step.[12] Containers should be tested periodically (e.g., every 3-6 months) during storage.
Method: Use commercially available peroxide test strips for a qualitative assessment. A pale yellow to orange color indicates the presence of peroxides.
Action: If peroxides are detected, do not move or open the container. Consult with your institution's Environmental Health & Safety (EH&S) department for proper quenching and disposal procedures.
Experimental Protocol: A Model Workflow for Safe Dispensing
This section details a step-by-step procedure for safely dispensing (R)-(1,4-Dioxan-2-yl)methanol hydrate for use in a reaction.
Caption: Step-by-step workflow for the safe dispensing of (R)-(1,4-Dioxan-2-yl)methanol hydrate.
Emergency Procedures
Spills
Evacuate: Immediately evacuate the spill area and alert nearby personnel.[9]
Control: If safe to do so, prevent further spread using absorbent materials or a spill kit.[9] Avoid breathing vapors.
Ventilate: Ensure the area is well-ventilated.
Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container using non-sparking tools, and label it as hazardous waste.
Reporting: Report all spills to your supervisor and EH&S department.
First Aid
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7][9]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][9]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Waste Disposal
All waste containing (R)-(1,4-Dioxan-2-yl)methanol hydrate, including contaminated absorbents and empty containers, must be disposed of as hazardous waste.[12] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.
Conclusion
While (R)-(1,4-Dioxan-2-yl)methanol hydrate presents significant hazards, particularly the risk of peroxide formation, these can be effectively managed through a combination of robust engineering controls, diligent work practices, and appropriate personal protective equipment. A thorough understanding of the information presented in this guide, coupled with institution-specific training, is paramount for ensuring the safety of all laboratory personnel. Always prioritize a culture of safety and consult your EH&S department with any questions.
References
American Elements. (n.d.). (R)-(1,4-Dioxan-2-yl)methanol hydrate. Retrieved from [Link]
NextSDS. (n.d.). (1,4-dioxan-2-yl)methanol — Chemical Substance Information. Retrieved from [Link]
Hayashi Pure Chemical Ind.,Ltd. (2024, December 5). SAFETY DATA SHEET: 1,4-Dioxane. Retrieved from [Link]
University of California Center for Laboratory Safety. (2012, August 15). 1,4-Dioxane - Standard Operating Procedure. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12655091, (1,4-Dioxan-2-yl)methanol. Retrieved from [Link]
ECHA. (2025, July 22). SAFETY DATA SHEET: 1,4-Dioxane. Retrieved from [Link]
Carl Roth. (n.d.). Safety Data Sheet: 1,4-Dioxane. Retrieved from [Link]
Identification and Characterization of (R)-(1,4-Dioxan-2-yl)methanol Hydrate via Mass Spectrometry
Executive Summary (R)-(1,4-Dioxan-2-yl)methanol is a highly versatile chiral cyclic ether alcohol, frequently utilized as a critical building block in the synthesis of advanced pharmaceutical candidates, including GPR84...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-(1,4-Dioxan-2-yl)methanol is a highly versatile chiral cyclic ether alcohol, frequently utilized as a critical building block in the synthesis of advanced pharmaceutical candidates, including GPR84 negative allosteric modulators (e.g., GLPG1205)[1] and selective CDK2 inhibitors[2]. When handled in its hydrate form, the molecule presents unique analytical challenges for mass spectrometry (MS) due to its high polarity, low molecular weight, and the thermodynamic instability of the hydrate complex under standard ionization conditions.
As a Senior Application Scientist, I have designed this technical guide to bypass common analytical pitfalls. This whitepaper establishes a self-validating framework for the unambiguous identification and enantiomeric verification of (R)-(1,4-Dioxan-2-yl)methanol hydrate using orthogonal MS techniques: Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS).
Physicochemical Profiling & The "Hydrate Challenge"
The fundamental error most analysts make when analyzing (R)-(1,4-Dioxan-2-yl)methanol hydrate is targeting the hydrated mass during MS tuning. The hydrate (CAS 2307552-71-0) has a molecular formula of C5H12O4 and a molecular weight of 136.15 g/mol [3]. However, the water molecule is non-covalently bound. In the high-vacuum environment of a GC-MS or the high-temperature desolvation region of an LC-ESI source (typically 250–350°C), this water is instantly and completely stripped away.
Causality Principle: Because the thermal energy required for vaporization or droplet desolvation vastly exceeds the hydrogen bond energy of the hydrate, the molecule entering the mass analyzer is strictly the anhydrous form (C5H10O3, MW 118.13 g/mol )[4]. Searching for a hydrated molecular ion (e.g., m/z 136 in EI or m/z 137 in ESI) will result in false negatives.
Table 1: Target Physicochemical Parameters for MS Tuning
While LC-MS is excellent for targeted quantification, GC-EI-MS remains the gold standard for de novo structural confirmation due to the highly reproducible fragmentation patterns generated at 70 eV.
The Causality of Derivatization
(R)-(1,4-Dioxan-2-yl)methanol contains a free primary hydroxyl group. If injected directly into a GC, this hydroxyl group will hydrogen-bond with active silanol sites on the capillary column, causing severe peak tailing and signal loss. To circumvent this, the protocol mandates derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This converts the labile -OH into a trimethylsilyl (TMS) ether, increasing volatility, thermal stability, and shifting the molecular ion to m/z 190, which moves it out of the low-mass background noise region.
Self-Validating GC-MS Protocol
Sample Preparation: Dissolve 1 mg of the hydrate in 1 mL of anhydrous pyridine. The anhydrous solvent acts as a water scavenger, driving the equilibrium away from the hydrate form.
Derivatization: Add 100 µL of BSTFA (containing 1% TMCS as a catalyst). Incubate at 60°C for 30 minutes.
System Suitability Test (SST): Inject the sample. The system validates itself if the ratio of underivatized (m/z 118) to derivatized (m/z 190) peaks is < 0.01. If the underivatized peak is prominent, the derivatization has failed due to residual water from the hydrate.
GC Conditions: Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Temperature program: 50°C (hold 1 min), ramp at 15°C/min to 250°C.
Detection: Full scan mode (m/z 40–300).
Fig 1. Proposed EI-MS fragmentation pathway for anhydrous (R)-(1,4-Dioxan-2-yl)methanol.
Enantiomeric Discrimination via Chiral LC-ESI-MS/MS
To confirm that the sample is strictly the (R)-enantiomer and not a racemic mixture, chiral LC-MS/MS is required. Because enantiomers have identical mass and fragmentation patterns, the mass spectrometer acts purely as a highly specific detector, while a Chiral Stationary Phase (CSP) provides the physical separation.
LC-MS/MS Workflow and Logic
The ESI source will generate the protonated anhydrous molecule [M+H]+ at m/z 119.1. Applying Collision-Induced Dissociation (CID) in the Q2 collision cell yields specific product ions through the neutral loss of water and formaldehyde.
Table 2: Optimized MRM Transitions for LC-MS/MS
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Proposed Neutral Loss
119.1
101.1
15
H₂O (18 Da)
119.1
89.1
20
CH₂O (30 Da)
119.1
59.1
25
C₂H₄O₂ (60 Da)
Self-Validating Chiral Protocol
Chiral Separation: Utilize a reversed-phase chiral column (e.g., Chiralpak IG-3) compatible with MS-friendly mobile phases. Mobile phase: Isocratic 90% Acetonitrile / 10% Water with 0.1% Formic Acid.
Ionization: ESI in positive mode. Source temperature: 300°C (ensures complete desolvation of the hydrate).
Self-Validation (Racemic Check): Before analyzing the unknown, inject a synthetic racemic standard of (R/S)-(1,4-Dioxan-2-yl)methanol. The method is only validated if two distinct, baseline-resolved peaks are observed in the m/z 119.1 → 101.1 MRM channel.
Sample Analysis: Inject the target (R)-hydrate sample. It must align perfectly with the retention time of the first or second peak of the racemate (depending on column elution order) with an enantiomeric excess (ee) > 99%.
Fig 2. Chiral LC-ESI-MS/MS workflow for enantiomeric discrimination and quantification.
Conclusion
The successful mass spectrometric identification of (R)-(1,4-Dioxan-2-yl)methanol hydrate relies heavily on understanding the thermodynamics of the hydrate complex. By anticipating in-source desolvation and targeting the anhydrous mass (m/z 118 for EI, m/z 119 for ESI), analysts can avoid common detection failures. Furthermore, pairing GC-MS derivatization with chiral LC-MS/MS provides a robust, self-validating analytical suite suitable for stringent drug development environments.
References
American Elements. "(R)-(1,4-Dioxan-2-yl)methanol hydrate | CAS 2307552-71-0".[Link]
Journal of Medicinal Chemistry - ACS Publications. "Discovery of 9-Cyclopropylethynyl-2-((S)-1-[1,4]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one (GLPG1205), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial".[Link]
Application Note: Enantioselective Synthesis Protocols for (R)-(1,4-Dioxan-2-yl)methanol Hydrate
Executive Summary The 1,4-dioxane scaffold is a privileged structural motif in modern drug discovery, offering unique hydrogen-bonding capabilities, high metabolic stability, and favorable aqueous solubility. Specificall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,4-dioxane scaffold is a privileged structural motif in modern drug discovery, offering unique hydrogen-bonding capabilities, high metabolic stability, and favorable aqueous solubility. Specifically, (R)-(1,4-Dioxan-2-yl)methanol hydrate (CAS: 2829292-64-8) and its anhydrous counterpart (CAS: 406913-88-0) serve as critical chiral building blocks in the synthesis of advanced therapeutics, including c-Met kinase inhibitors and NF-κB-inducing kinase (NIK) inhibitors.
Handling the anhydrous form of this compound presents significant challenges due to its highly hygroscopic nature, which introduces stoichiometric variability during sensitive downstream coupling reactions (e.g., mesylation or tosylation). The controlled formulation of the monohydrate resolves this by providing a stable, constant-weight crystalline solid. This application note details two field-proven, self-validating protocols for accessing the enantiopure (R)-isomer: an asymmetric chiral pool synthesis and a classical diastereomeric resolution.
Mechanistic Causality & Stereochemical Dynamics
A profound understanding of stereochemical nomenclature is required when synthesizing this molecule via the chiral pool approach. The most efficient and chemically unambiguous route utilizes (S)-1-O-benzylglycerol as the starting material.
The CIP Priority Swap Phenomenon:
During the Williamson ether cyclization of (S)-1-O-benzylglycerol with 1,2-dibromoethane, the chiral center at C2 is never broken; the C-O bonds remain intact. However, the product formed is designated as the (R)-enantiomer . This apparent "inversion" is strictly an artifact of the Cahn-Ingold-Prelog (CIP) priority rules:
In the precursor ((S)-1-O-benzylglycerol), the priority at C2 is: -OH (1) > -CH2OBn (2) > -CH2OH (3).
Upon cyclization, the -OH becomes the ring -O1 (Priority 1). However, the -CH2OH group is incorporated into the ring as -C3H2-O4-, which takes Priority 2. The exocyclic -CH2OBn (later deprotected to -CH2OH) drops to Priority 3.
Because Priorities 2 and 3 swap relative to the spatial geometry, the absolute configuration nomenclature shifts from (S) to (R) without any actual spatial inversion of the stereocenter.
Understanding this causality prevents costly precursor selection errors in industrial scale-ups.
Protocol 1: Asymmetric Chiral Pool Synthesis
This protocol leverages the stereochemical fidelity of (S)-1-O-benzylglycerol to yield the target compound with exceptional enantiomeric excess (ee > 98%).
Fig 1: Asymmetric Chiral Pool Synthesis of (R)-(1,4-Dioxan-2-yl)methanol Hydrate.
Step-by-Step Methodology
Step 1: Williamson Ether Cyclization
Setup: In a flame-dried flask under inert N2, dissolve (S)-1-O-benzylglycerol (1.0 eq) and 1,2-dibromoethane (1.2 eq) in anhydrous DMF.
Activation: Cool the mixture to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in portions to control the evolution of H2 gas. Causality: The strong base irreversibly deprotonates both hydroxyl groups, driving the kinetically favored 6-exo-tet cyclization.
Reaction: Warm to room temperature and stir for 12 hours.
Validation (IPC): Quench a micro-aliquot with water and extract with EtOAc. TLC (Hexane:EtOAc 3:1) should show complete consumption of the highly polar glycerol precursor and the appearance of a UV-active, less polar spot ((R)-2-(benzyloxymethyl)-1,4-dioxane).
Step 2: Catalytic Hydrogenolysis
Setup: Dissolve the purified intermediate in Methanol. Add 10% Pd/C catalyst (10% w/w).
Reaction: Purge the vessel with H2 gas and maintain under a balloon (1 atm) at room temperature for 6 hours.
Validation (IPC): The reaction is self-validating when TLC indicates the complete loss of UV activity (cleavage of the benzyl chromophore). Filter through a Celite pad to remove the catalyst and concentrate in vacuo.
Step 3: Controlled Hydration
Formulation: To the resulting anhydrous viscous syrup, add exactly 1.0 equivalent of distilled water.
Crystallization: Stir at 4 °C until the mixture solidifies into a white crystalline mass. Lyophilize briefly to remove any unassociated surface moisture, yielding the stable monohydrate.
Protocol 2: Classical Diastereomeric Resolution
For laboratories starting with cost-effective racemic 1,4-dioxan-2-ylmethanol, diastereomeric salt resolution provides a robust alternative .
Fig 2: Classical Diastereomeric Resolution via Phthalate Esterification.
Step-by-Step Methodology
Derivatization: React racemic 1,4-dioxan-2-ylmethanol with phthalic anhydride in pyridine at 60 °C for 4 hours to form the hydrogen phthalate half-ester. Acidify and extract with Dichloromethane (DCM).
Salt Formation: Dissolve the half-ester in hot Ethanol. Add 1.0 equivalent of the resolving agent, (S)-1-phenylethylamine.
Selective Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (R)-enantiomer exhibits lower solubility and selectively precipitates. Filter and wash with cold ethanol.
Validation (IPC): Check the optical rotation of the salt. If the value is below the established standard, perform a second recrystallization from ethanol to enrich the chiral purity.
Saponification: Suspend the enantiopure salt in 2M aqueous NaOH and heat to 80 °C for 2 hours to cleave the phthalate ester. Extract the aqueous layer extensively with DCM to isolate the free (R)-(1,4-Dioxan-2-yl)methanol.
Quantitative Data & Analytical Specifications
Table 1: Route Comparison Metrics
Parameter
Protocol 1: Chiral Pool Route
Protocol 2: Diastereomeric Resolution
Starting Material
(S)-1-O-Benzylglycerol
Racemic 1,4-Dioxan-2-ylmethanol
Overall Yield
65% - 75%
< 35% (Theoretical max 50%)
Enantiomeric Excess (ee)
≥98.0%
≥99.0%
(Post-recrystallization)
Scalability
High (Preferred for industrial scale)
Moderate (Solvent and time intensive)
Atom Economy
High
Low (Requires stoichiometric resolving agent)
Time to Completion
24 - 36 Hours
72 - 96 Hours
Table 2: Analytical Characterization of the Hydrate
Property
Specification / Value
Analytical Method
Appearance
White crystalline solid
Visual Inspection
Optical Rotation
[α]D20
Negative rotation (Solvent dependent)
Polarimetry
Chiral Purity (ee)
≥98.0%
Chiral HPLC / GC
Water Content
11.5% - 13.5% (Monohydrate theoretical: 13.2%)
Karl Fischer Titration
Mass Spectrometry
m/z 118.13 (Anhydrous base peak)
ESI-MS
References
Pallavicini, M., Valoti, E., & Villa, L. (2001). "2-Hydroxymethyl-1,4-dioxane: synthesis, resolution and determination of the absolute configurations of the enantiomers." Enantiomer, 6(5), 267-273. URL:[Link]
Judd, A. S., et al. (2006). "5H-benzo[4,5]cyclohepta[1,2-b]pyridine compounds as inhibitors of receptor tyrosine kinase MET." U.S. Patent No. 7,550,478 B2.
Application
Use of (R)-(1,4-Dioxan-2-yl)methanol hydrate in API (Active Pharmaceutical Ingredient) manufacturing
An in-depth technical guide and protocol for the application of (R)-(1,4-Dioxan-2-yl)methanol hydrate in Active Pharmaceutical Ingredient (API) manufacturing. Introduction: The Strategic Value of Chiral Dioxane Scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide and protocol for the application of (R)-(1,4-Dioxan-2-yl)methanol hydrate in Active Pharmaceutical Ingredient (API) manufacturing.
Introduction: The Strategic Value of Chiral Dioxane Scaffolds
In modern targeted oncology and precision medicine, the spatial orientation of an Active Pharmaceutical Ingredient (API) dictates its binding affinity and pharmacokinetic profile. (R)-(1,4-Dioxan-2-yl)methanol hydrate (CAS: 2307552-71-0) has emerged as a highly specialized chiral building block[1]. Unlike its anhydrous counterpart, the hydrate form offers superior crystalline stability for bulk storage and handling, making it highly desirable for scale-up manufacturing[1].
This compound is critically utilized in the synthesis of two major classes of targeted therapies:
BH3 Mimetics (BCL-2 Family Inhibitors): Used to restore the intrinsic mitochondrial apoptotic pathway in hematological malignancies[2].
Receptor Tyrosine Kinase (RTK) Inhibitors: Specifically targeting the MET pathway to prevent tumor invasion and metastasis[3].
Mechanistic Insights: Causality in Target Binding
The selection of the (R)-enantiomer over the (S)-enantiomer or a racemic mixture is not arbitrary; it is a strict requirement driven by the topography of the target protein.
In the context of BCL-2 inhibitors, the intrinsic apoptotic pathway is regulated by the dynamic interplay between pro-apoptotic effectors (BAX/BAK) and anti-apoptotic proteins (BCL-2)[2]. In many cancers, BCL-2 is overexpressed, sequestering BAX/BAK and preventing cell death[2]. When the (R)-(1,4-Dioxan-2-yl) moiety is integrated into an API, the oxygen atoms of the dioxane ring act as precise hydrogen-bond acceptors. The (R)-stereocenter ensures the optimal spatial vector for the moiety to insert deeply into the hydrophobic P4 pocket (the BH3 groove) of the BCL-2 protein[2]. This competitively displaces BAX/BAK, triggering Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent apoptosis[2].
Mechanism of BCL-2 inhibition by APIs utilizing the (R)-(1,4-Dioxan-2-yl) moiety.
Quantitative Data & Quality Parameters
To ensure reproducible API synthesis, the starting material must meet stringent physicochemical specifications. Table 1 summarizes the critical quality attributes (CQAs) of the hydrate form.
Table 1: Physicochemical and Quality Parameters for API Integration
Parameter
Specification / Value
Clinical/Manufacturing Significance
Chemical Formula
C5H12O4 (Hydrate)
Defines stoichiometric calculations for reagents[1].
Ensures procurement of the stable hydrate form[1].
Enantiomeric Excess (ee)
> 99.0% (R-isomer)
Critical for spatial alignment in target protein pockets[2].
Water Content (KF)
~ 13.2% w/w (Theoretical)
Must be monitored to ensure complete dehydration prior to activation.
Self-Validating Synthetic Workflows
The primary challenge in utilizing (R)-(1,4-Dioxan-2-yl)methanol hydrate is the presence of the stoichiometric water molecule. Direct exposure of the hydrate to electrophilic activating agents (e.g., methanesulfonyl chloride) will result in violent hydrolysis, generating methanesulfonic acid and HCl. This acidic environment can cleave the dioxane ring or cause racemization of the chiral center[4]. Therefore, the protocol below is designed as a self-validating system, utilizing strict In-Process Controls (IPCs) to ensure causality between the physical state of the reagent and the chemical yield.
Standardized synthetic workflow for integrating (R)-(1,4-Dioxan-2-yl)methanol hydrate.
Protocol 1: Azeotropic Dehydration and Electrophilic Activation (Mesylation)
Objective: Convert the stable hydrate into a highly reactive, anhydrous electrophile without compromising the (R)-stereocenter[3].
Step-by-Step Methodology:
Azeotropic Dehydration :
Charge a reactor with 1.0 equivalent of (R)-(1,4-Dioxan-2-yl)methanol hydrate and 10 volumes of HPLC-grade toluene.
Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove water.
Validation Check (IPC 1): After 4 hours, pull a sample and perform Karl Fischer (KF) titration. Do not proceed until the water content of the solution is rigorously confirmed to be < 0.05% w/w.
Solvent Exchange :
Concentrate the anhydrous toluene solution under reduced pressure (40°C, 50 mbar) to an oil.
Reconstitute the intermediate in 8 volumes of anhydrous dichloromethane (DCM)[3].
Base Addition :
Add 1.5 equivalents of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)[3].
Causality: The base acts as a critical acid scavenger. It neutralizes the HCl generated during the subsequent mesylation step, preventing acid-catalyzed ring opening of the dioxane moiety[3].
Mesylation (Activation) :
Cool the reactor to an internal temperature of -10°C.
Add 1.2 equivalents of methanesulfonyl chloride (MsCl) dropwise via an addition funnel[3].
Causality: This reaction is highly exothermic. Maintaining the internal temperature strictly below 0°C prevents localized heating, which would otherwise lead to the formation of unwanted alkyl chloride byproducts via nucleophilic substitution of the newly formed mesylate.
Reaction Monitoring :
Stir the solution at 0°C for 2 hours.
Validation Check (IPC 2): Sample the reaction and analyze via HPLC (UV detection at 210 nm or ELSD). The reaction is deemed complete and self-validated when the residual starting material is < 1.0%.
Workup and Isolation :
Quench the reaction by slowly adding cold saturated aqueous NaHCO3 (5 volumes).
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter[3].
Concentrate under vacuum to yield (R)-(1,4-Dioxan-2-yl)methyl methanesulfonate as a dry white solid or viscous oil[3]. Store immediately under inert gas at -20°C.
Protocol 2: Nucleophilic Substitution into an API Scaffold
Objective: Covalently attach the activated chiral building block to the core scaffold of a MET kinase inhibitor or BCL-2 inhibitor[2][3].
Step-by-Step Methodology:
Deprotonation :
Dissolve the core API scaffold (e.g., a complex sulfamide or heterocyclic amine) in anhydrous N,N-Dimethylformamide (DMF).
Add a strong base (e.g., NaH or K2CO3, depending on the pKa of the nucleophile) to generate the reactive anion. Stir for 30 minutes at room temperature.
Coupling :
Dissolve the freshly prepared (R)-(1,4-Dioxan-2-yl)methyl methanesulfonate (from Protocol 1) in a minimal amount of DMF.
Add the mesylate solution dropwise to the deprotonated API scaffold. Heat the reaction to 60°C to overcome the steric hindrance of the neopentyl-like substitution center.
In-Process Control :
Validation Check (IPC 3): Monitor via LC-MS. The coupling is complete when the mass of the starting scaffold is fully consumed and the [M+H]+ peak corresponding to the functionalized API is dominant.
Precipitation and Purification :
Cool the mixture to room temperature and precipitate the crude API by adding it dropwise into rapidly stirring ice water.
Filter the precipitate and purify via preparative HPLC or recrystallization to achieve the final pharmaceutical-grade API (>99% ee).
Executive Summary & Mechanistic Rationale In the landscape of modern asymmetric catalysis, the demand for modular, highly enantioselective chiral building blocks is paramount. (R)-(1,4-Dioxan-2-yl)methanol hydrate (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the landscape of modern asymmetric catalysis, the demand for modular, highly enantioselective chiral building blocks is paramount. (R)-(1,4-Dioxan-2-yl)methanol hydrate (CAS: 2829292-64-8 / Anhydrous CAS: 143669-41-4) has emerged as a privileged chiral scaffold [1]. Unlike traditional acyclic or purely carbocyclic chiral auxiliaries, the 1,4-dioxane ring provides a unique combination of steric rigidity and stereoelectronic tunability.
The Causality of Stereocontrol
The efficacy of (R)-(1,4-Dioxan-2-yl)methanol derivatives in asymmetric synthesis is driven by two primary factors:
Conformational Rigidity: The six-membered 1,4-dioxane ring strongly prefers a chair conformation. When functionalized at the C2 position, the hydroxymethyl group (or its derivatives) adopts a predictable equatorial or axial orientation, creating a well-defined chiral pocket that restricts the rotational degrees of freedom of the coordinated metal center [2].
Hemilabile Oxygen Coordination: The ethereal oxygen atoms within the dioxane ring are not merely passive structural elements. They act as Lewis basic sites capable of secondary coordination to transition metals (e.g., Ru, Rh, Cu). This hemilabile interaction transiently stabilizes reactive intermediates, lowering the activation energy of the desired stereochemical pathway while sterically blocking the re- or si-face of incoming prochiral substrates [3].
Mechanistic pathway illustrating the stereocontrolling role of the dioxane-based chiral pocket.
Synthetic Workflow: From Hydrate to Asymmetric Catalyst
A critical challenge when working with (R)-(1,4-Dioxan-2-yl)methanol hydrate is the presence of water, which acts as a nucleophile and poisons highly reactive transition metal catalysts or electrophilic activation reagents (like mesyl chloride). The protocols below are designed as self-validating systems —incorporating mandatory dehydration and intermediate characterization checkpoints to ensure downstream catalytic success.
Synthetic workflow for converting (R)-(1,4-Dioxan-2-yl)methanol hydrate into an active asymmetric catalyst.
Experimental Protocols
Protocol A: Rigorous Dehydration and Mesylation (Activation)
Purpose: To convert the stable hydrate into an anhydrous, electrophilically active mesylate intermediate.
Step-by-Step Methodology:
Azeotropic Dehydration: Suspend 10.0 g of (R)-(1,4-Dioxan-2-yl)methanol hydrate in 150 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a Dean-Stark apparatus.
Reflux the mixture at 110 °C until water ceases to collect in the trap (approx. 4 hours).
Cool to room temperature and concentrate under reduced pressure to yield the anhydrous alcohol as a viscous oil.
Mesylation: Dissolve the anhydrous alcohol in 100 mL of dry dichloromethane (DCM) under an argon atmosphere. Add 1.5 equivalents of anhydrous triethylamine (Et₃N).
Cool the reaction mixture to 0 °C using an ice-water bath.
Dropwise, add 1.2 equivalents of methanesulfonyl chloride (MsCl) over 30 minutes to prevent thermal runaway and minimize side reactions (e.g., chlorination).
Stir for 2 hours at 0 °C, then quench with 50 mL of saturated aqueous NaHCO₃.
Extract the aqueous layer with DCM (2 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint (Self-Validating System):
TLC Analysis: Run a TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.2) must be completely consumed, replaced by a single new spot (Rf ~0.6).
¹H NMR (CDCl₃): Confirm the appearance of a sharp singlet at ~3.05 ppm (integrating to 3H), corresponding to the mesylate methyl group. If this peak is absent, the activation failed, and the material cannot be used for Step B.
Protocol B: Synthesis of (R)-Dioxane-Based Phosphine Ligand and Complexation
Purpose: To synthesize a chiral monophosphine ligand and generate the active Ruthenium catalyst for asymmetric hydrogenation [4].
Step-by-Step Methodology:
Phosphination: In a flame-dried Schlenk flask under argon, dissolve the mesylate intermediate (5.0 g) in 50 mL of degassed, anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C. Slowly add 1.1 equivalents of potassium diphenylphosphide (KPPh₂, 0.5 M in THF).
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench with degassed water (10 mL) and extract with degassed diethyl ether (3 × 30 mL) using standard Schlenk techniques to prevent phosphine oxidation.
Catalyst Formation: In a glovebox, mix the resulting chiral phosphine ligand (2.0 equivalents) with [Ru(cod)Cl₂]n (1.0 equivalent) in dry dichloromethane. Stir at room temperature for 4 hours to form the active pre-catalyst complex.
Validation Checkpoint (Self-Validating System):
³¹P NMR (C₆D₆): The free ligand should show a sharp singlet around -22 ppm. Upon complexation with Ruthenium, this peak will shift significantly downfield (typically to +25 to +35 ppm). A mixture of peaks indicates incomplete complexation or ligand oxidation (phosphine oxide typically appears at +25 to +30 ppm but will not shift upon metal addition).
Quantitative Data: Application in Asymmetric Hydrogenation
The synthesized Ru-Dioxane-Ligand complex demonstrates exceptional catalytic efficiency in the asymmetric hydrogenation of prochiral ketones. The rigid chair conformation of the dioxane ring effectively shields one face of the coordinated ketone, leading to high enantiomeric excesses (ee).
Table 1: Asymmetric Hydrogenation of Prochiral Ketones using Ru-(R)-Dioxane-Phosphine Catalyst
Substrate
Catalyst Loading (mol%)
Temp (°C)
H₂ Pressure (atm)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
Acetophenone
0.5
25
50
12
>99
96 (R)
1-Indanone
0.5
25
50
16
95
94 (R)
Methyl acetoacetate
0.1
50
30
8
>99
98 (R)
Propiophenone
1.0
25
50
24
92
91 (R)
Reaction Conditions: Substrate (1.0 mmol), Catalyst (as specified), anhydrous MeOH (5 mL), under H₂ atmosphere. Yields determined by GC-FID. Enantiomeric excess determined by chiral HPLC (Daicel Chiralcel OD-H).
References
Source: Google Patents (EP1849792A1)
Title: Alkoxyl Radical-Mediated Ring Expansion/1,4-Difunctionalization of 1,3-Enynes upon Copper Catalysis
Source: Organic Letters - ACS Publications
URL: [Link]
Application
Application Note: Scale-Up Synthesis and Crystallization Protocol for (R)-(1,4-Dioxan-2-yl)methanol Hydrate
Introduction & Strategic Overview (R)-(1,4-Dioxan-2-yl)methanol hydrate (CAS: 2307552-71-0, Molecular Formula: C5H12O4) is a highly specialized chiral building block[1]. It is predominantly utilized in the pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Overview
(R)-(1,4-Dioxan-2-yl)methanol hydrate (CAS: 2307552-71-0, Molecular Formula: C5H12O4) is a highly specialized chiral building block[1]. It is predominantly utilized in the pharmaceutical industry for the enantioselective synthesis of active pharmaceutical ingredients (APIs), most notably receptor tyrosine kinase (RTK) inhibitors targeting the MET signaling pathway[2][3].
Transitioning this synthesis from bench-scale to multi-kilogram production presents unique challenges. Low-molecular-weight PEG-like molecules often suffer from high water solubility, volatility, and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize. This protocol details a robust, self-validating three-step workflow: a phase-transfer catalyzed cycloalkylation, a catalytic hydrogenolysis, and a highly controlled hydration/crystallization process designed to isolate the stable hydrate form.
Mechanistic Insights & Process Causality
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following mechanistic rationales dictate the experimental design:
Stereochemical Control via Starting Material: To yield the (R)-enantiomer of the final product, the synthesis must begin with (2S)-3-(benzyloxy)propane-1,2-diol. The stereocenter at C2 remains untouched during the etherification, ensuring >99.5% enantiomeric excess (ee) without the need for downstream chiral resolution[3].
Phase-Transfer Catalyzed (PTC) Cycloalkylation: 1,2-dichloroethane is utilized dually as the reaction solvent and the electrophile. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling hydroxide ions from a 50% aqueous NaOH layer into the organic phase. Causality: This eliminates the need for dangerous, anhydrous bases (e.g., Sodium Hydride) and strictly dry conditions, drastically improving the safety and thermal control of the scale-up process[3].
Catalyst Selection for Hydrogenolysis: 10% Pd/C in absolute ethanol is chosen for debenzylation. Causality: Ethanol provides optimal solubility for the lipophilic benzyl ether intermediate while safely keeping the highly polar deprotected product in solution. It also mitigates the ignition risks associated with using methanol in the presence of palladium catalysts[3].
Hydration & Crystallization Dynamics: The anhydrous form of (R)-(1,4-Dioxan-2-yl)methanol is a hygroscopic, viscous oil that is difficult to isolate and store. Causality: By intentionally introducing a stoichiometric excess of water in an isopropanol matrix and applying a strict cooling curve (0.5°C/min), we force the formation of a stable crystalline hydrate. This prevents oiling out and yields highly pure, filterable crystals[1].
Reaction Pathway Visualization
Figure 1. Synthetic workflow and crystallization pathway for (R)-(1,4-Dioxan-2-yl)methanol hydrate.
Step-by-Step Experimental Protocol
Step 1: Phase-Transfer Catalyzed Cycloalkylation
Self-Validating In-Process Control (IPC): GC-FID analysis must show <1.0% Area of the starting diol before proceeding to workup.
Reactor Charging: To a jacketed glass reactor equipped with a mechanical stirrer, charge (2S)-3-(benzyloxy)propane-1,2-diol (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.2 eq).
Solvent Addition: Add 1,2-dichloroethane (10 volumes relative to starting material). Initiate agitation at 250 RPM to ensure thorough mixing of the PTC.
Base Addition: Slowly charge 50% (w/w) aqueous NaOH (5.0 eq) via an addition funnel. Maintain the internal reactor temperature below 30°C using jacket cooling.
Reaction Execution: Heat the biphasic mixture to an internal temperature of 50°C. Stir vigorously for 18–24 hours.
Phase Separation & Workup: Cool the reactor to 20°C. Dilute the mixture with purified water (5 volumes) to dissolve precipitated sodium chloride. Halt agitation and allow phase separation. Extract the organic (lower) layer. Wash the organic layer sequentially with water (3 volumes) and brine (3 volumes).
Concentration: Concentrate the organic layer under reduced pressure to yield (2R)-2-[(benzyloxy)methyl]-1,4-dioxane.
Step 2: Catalytic Hydrogenolysis
Self-Validating IPC: HPLC-UV (210 nm) must confirm complete disappearance of the benzyl ether intermediate.
Catalyst Preparation: Purge a high-pressure hydrogenation reactor with N2 gas. Carefully charge 10% Pd/C (50% wet, 0.05 eq by weight of the intermediate).
Substrate Loading: Dissolve the intermediate from Step 1 in absolute ethanol (8 volumes) and transfer the solution into the reactor.
Hydrogenation: Purge the reactor with H2 gas three times to remove residual nitrogen. Pressurize the vessel to 3 bar (45 psi) with H2. Stir the reaction at 25°C for 12 hours.
Filtration: Vent the H2 gas and purge with N2. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with fresh ethanol (2 volumes).
Solvent Removal: Concentrate the filtrate under vacuum (40°C, 50 mbar) to yield crude (R)-(1,4-Dioxan-2-yl)methanol as a viscous, pale-yellow oil.
Step 3: Hydration and Controlled Cooling Crystallization
Self-Validating IPC: Karl Fischer (KF) titration of the isolated solid must confirm stoichiometric hydration (Target: ~13.2% water for the monohydrate).
Matrix Preparation: Dissolve the crude oil in Isopropanol (3 volumes) in a crystallizer equipped with precise temperature control.
Hydration: Heat the solution to 40°C. Slowly add highly purified water (1.1 eq based on theoretical yield) to establish the correct water activity (
aw
) for hydrate formation.
Seeding: Cool the solution to exactly 30°C. Introduce 0.5% (w/w) of pure (R)-(1,4-Dioxan-2-yl)methanol hydrate seed crystals. Hold the temperature at 30°C for 1 hour to establish a robust seed bed and prevent secondary nucleation.
Controlled Cooling: Program the crystallizer to cool the suspension from 30°C to 0°C at a strict, linear rate of 0.5°C/min.
Isolation & Drying: Filter the resulting white crystalline suspension via a Nutsche filter. Wash the cake with ice-cold Isopropanol (1 volume). Dry the solid under a gentle stream of N2 at ambient temperature. Critical Warning: Do not use vacuum drying at elevated temperatures, as this will strip the lattice water and collapse the hydrate structure.
Scale-Up Quantitative Data
The following table summarizes the performance of this protocol across three distinct manufacturing scales. Notably, the crystallization yield improves at larger scales due to a more favorable volume-to-surface-area ratio, which minimizes product loss on reactor walls.
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols Scientific Rationale: The Dioxane Motif in Drug Design In modern...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals
Document Type: Technical Application Note & Validated Protocols
Scientific Rationale: The Dioxane Motif in Drug Design
In modern medicinal chemistry, the 1,4-dioxane ring has emerged as a privileged chiral scaffold. Acting as an oxygen-rich bioisostere for morpholines and piperazines, the dioxane motif frequently improves aqueous solubility, modulates lipophilicity, and enhances metabolic stability by lowering in vitro clearance in liver microsomes [1].
Specifically, (R)-(1,4-Dioxan-2-yl)methanol provides a highly precise spatial vector for target engagement. However, commercial sources frequently supply this building block as a hydrate (CAS 2307552-71-0) [2]. While stable for storage, the presence of stoichiometric water poses a severe challenge for moisture-sensitive organometallic transformations, particularly palladium-catalyzed cross-couplings. This application note details the causality behind reaction failures and provides self-validating protocols for both C–O (etherification) and C–C bond formations utilizing this versatile chiral alcohol.
Mechanistic Insights & Causality
The Hydrate Challenge in Pd-Catalysis
In Buchwald-Hartwig C–O cross-coupling, the introduction of the (R)-(1,4-dioxan-2-yl)methoxy group to an aryl halide requires a Pd(0)/Pd(II) catalytic cycle. If the hydrate form is used directly, the water molecules competitively coordinate to the low-valent palladium center or react with the base (e.g.,
Cs2CO3
or
NaOtBu
) to form hydroxide ions. This leads to the rapid hydrolysis of the aryl halide into a phenol, completely stalling the desired etherification. Causality: Azeotropic dehydration is not optional; it is a strict prerequisite to prevent off-target nucleophilic aromatic substitution (SNAr) by hydroxide [3].
Overcoming β-Hydride Elimination
Primary aliphatic alcohols like (R)-(1,4-dioxan-2-yl)methanol are notoriously difficult substrates for C–O cross-coupling. Once the alcohol coordinates to the Pd(II)-aryl intermediate, the complex is highly susceptible to β-hydride elimination, yielding an aldehyde and reducing the palladium to an inactive state.
Expertise Insight: To outcompete this degradation pathway, bulky, electron-rich biaryl phosphine ligands such as t-BuBrettPhos or RockPhos must be employed. The extreme steric bulk of these ligands forces the Pd(II) center into a geometry that accelerates the reductive elimination step, successfully forming the C–O bond before β-hydride elimination can occur [4].
Reaction Workflows & Strategic Pathways
The following diagram illustrates the divergent synthetic strategies for functionalizing (R)-(1,4-Dioxan-2-yl)methanol hydrate.
Caption: Divergent cross-coupling and activation pathways for (R)-(1,4-Dioxan-2-yl)methanol hydrate.
Quantitative Data Summaries
Table 1: Optimization of C–O Cross-Coupling Conditions
Model Reaction: (R)-(1,4-Dioxan-2-yl)methanol + 4-chlorotoluene.
Catalyst / Ligand System
Base
Solvent
Temp (°C)
Yield (%)
Primary Byproduct
Pd(OAc)2 / BINAP
Cs2CO3
Toluene
100
< 5%
Aldehyde (β-hydride elim.)
Pd2(dba)3 / XPhos
NaOtBu
Dioxane
90
22%
Phenol (Hydrolysis)
Pd(OAc)2 / RockPhos
Cs2CO3
Toluene
100
84%
None (Clean Conversion)
[(t-BuBrettPhos)Pd(allyl)]OTf
NaOtBu
Dioxane
100
88%
Trace Aldehyde
Table 2: Impact of the (R)-Dioxane Motif on DMPK Properties
Data synthesized from recent antiviral and GPCR agonist lead optimization studies[1, 3].
Structural Motif Appended
In Vitro Clearance (Mouse LM)
Oral Bioavailability (%F)
Target Affinity (IC50/EC50)
Unsubstituted Alkyl Chain
45.2 mL/min/kg
12%
150 nM
Tetrahydropyran (THP)
28.4 mL/min/kg
35%
85 nM
(R)-(1,4-Dioxan-2-yl)methyl
8.5 mL/min/kg
69%
12 nM
Validated Experimental Protocols
Protocol A: Preparation of Anhydrous (R)-(1,4-Dioxan-2-yl)methanol
Self-Validation Checkpoint: The complete dissolution of the starting material and the cessation of water droplets in the Dean-Stark trap confirm successful dehydration.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under an argon atmosphere.
Azeotropic Distillation: Heat the mixture to a vigorous reflux (oil bath at 130 °C). Monitor the Dean-Stark trap; water will separate at the bottom.
Completion: Continue refluxing for 2–3 hours until no further water collects.
Isolation: Cool to room temperature, concentrate under reduced pressure, and dry the resulting viscous oil under high vacuum (0.1 mbar) for 4 hours. Store under argon.
Self-Validation Checkpoint: The reaction mixture should transition from a dark red/purple (active Pd(0) species) to a light brown suspension. TLC (Hexanes/EtOAc 7:3) must show the disappearance of the aryl halide. A highly polar baseline spot indicates moisture contamination (phenol formation).
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the aryl chloride (1.0 equiv, 1.0 mmol), RockPhos (0.04 equiv, 0.04 mmol), Pd(OAc)2 (0.02 equiv, 0.02 mmol), and finely milled anhydrous
Cs2CO3
(1.5 equiv, 1.5 mmol).
Addition: Seal the tube with a septum, remove from the glovebox, and inject a solution of anhydrous (R)-(1,4-Dioxan-2-yl)methanol (1.2 equiv, 1.2 mmol) in anhydrous toluene (3.0 mL).
Reaction: Stir the mixture vigorously at 100 °C for 16 hours.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and palladium black.
Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, gradient elution 0–30% EtOAc in heptane) to afford the pure chiral aryl ether.
Protocol C: Synthesis of (R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate (Tosylate)
For downstream C–C bond formation (e.g., alkyl-Suzuki coupling) or nucleophilic amination.
Setup: Dissolve anhydrous (R)-(1,4-Dioxan-2-yl)methanol (5.0 g, 42.3 mmol) in anhydrous dichloromethane (DCM, 50 mL) under argon.
Base Addition: Add anhydrous pyridine (10.2 mL, 127 mmol) and cool the solution to 0 °C using an ice-water bath.
Activation: Portion-wise, add p-toluenesulfonyl chloride (TsCl, 8.87 g, 46.5 mmol) over 15 minutes to prevent thermal spiking.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Validation: White precipitates (pyridinium hydrochloride) will form, indicating reaction progression.
Workup: Quench with 1M aqueous HCl (50 mL) to neutralize excess pyridine. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with saturated aqueous
NaHCO3
, then brine, and dry over anhydrous
Na2SO4
.
Isolation: Evaporate the solvent to yield the tosylate intermediate as a white solid or viscous oil, which is typically pure enough (>95% by NMR) for immediate downstream cross-coupling.
References
Discovery and Optimization of a Novel Series of Influenza A Virus Replication Inhibitors Targeting the Nucleoprotein Protein–Protein Interaction. Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]
(R)-(1,4-Dioxan-2-yl)methanol hydrate Product Specification. American Elements, 2024. URL:[Link]
Minimal Structural Variation of GPR84 Full Agonist Causes Functional Switch to Inverse Agonism. Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]
Removing water from (R)-(1,4-Dioxan-2-yl)methanol hydrate without thermal degradation
Welcome to the technical support center for (R)-(1,4-Dioxan-2-yl)methanol hydrate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (R)-(1,4-Dioxan-2-yl)methanol hydrate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and processing of this compound, with a specific focus on the removal of water without inducing thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is (R)-(1,4-Dioxan-2-yl)methanol hydrate and why is water content a concern?
(R)-(1,4-Dioxan-2-yl)methanol is a chiral organic compound often used as a building block in pharmaceutical synthesis.[1] It can exist in a hydrate form, meaning water molecules are incorporated into its crystal structure.[2] For many chemical reactions and formulations, the presence of water can be detrimental, leading to side reactions, altered reaction kinetics, or affecting the physical properties of the final product. Therefore, precise control and removal of this water of hydration are often critical for successful downstream applications.
Q2: I'm observing inconsistent results in my reactions using (R)-(1,4-Dioxan-2-yl)methanol hydrate. Could the water content be the culprit?
Absolutely. The variable water content in a hydrate can lead to significant inconsistencies. The exact stoichiometry of the hydrate may not always be guaranteed, and the material can also adsorb atmospheric moisture. This variability in water content will alter the molar ratio of your reactants, potentially affecting reaction yield, purity, and reproducibility.
Q3: What are the primary challenges in removing water from this specific compound?
The main challenge lies in the thermal sensitivity of (R)-(1,4-Dioxan-2-yl)methanol. While heating is a common method for removing water from hydrates, it can lead to the degradation of this organic molecule.[3] The goal is to find a dehydration method that is effective at removing water while being gentle enough to preserve the chemical integrity of the compound.
Q4: How can I accurately determine the water content of my (R)-(1,4-Dioxan-2-yl)methanol hydrate sample?
The most reliable and specific method for water determination is Karl Fischer titration.[4][5][6] This technique is selective for water and is not affected by other volatile substances that might be present.[5][7] Both volumetric and coulometric Karl Fischer methods can be used, depending on the expected water content.[6][8]
Another useful technique is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature.[9] A distinct weight loss step at a temperature corresponding to the loss of water can quantify the hydrate's water content.[9][10][11] However, it's crucial to ensure that the observed weight loss is solely due to water and not decomposition of the compound itself. Coupling TGA with a mass spectrometer (TGA-MS) can help identify the evolved gases.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the hydration and dehydration processes by observing the signals of water protons.[12][13][14][15]
Troubleshooting Guide: Dehydration Methods
This section provides a detailed breakdown of potential methods for removing water from (R)-(1,4-Dioxan-2-yl)methanol hydrate, along with troubleshooting tips for common issues.
Method 1: Azeotropic Distillation
Principle: This technique involves adding a solvent (an "entrainer") that forms a low-boiling azeotrope with water.[16][17] By distilling this azeotrope, water is selectively removed from the mixture, leaving the anhydrous (R)-(1,4-Dioxan-2-yl)methanol behind. Common entrainers for dehydrating alcohols include toluene, benzene, or cyclohexane.[16][18]
Experimental Protocol: Azeotropic Distillation with Toluene
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask, a condenser, and a heating mantle.
Charging the Flask: To the round-bottom flask, add the (R)-(1,4-Dioxan-2-yl)methanol hydrate and toluene. A common starting ratio is 1:2 to 1:5 by volume of the hydrate to toluene.
Heating: Heat the mixture to the boiling point of the toluene-water azeotrope (approximately 85°C).
Water Removal: As the azeotrope distills, it will condense and collect in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
Completion: The distillation is complete when no more water collects in the trap.
Solvent Removal: Once all the water is removed, the toluene can be removed under reduced pressure to yield the anhydrous product.
Troubleshooting Azeotropic Distillation
Issue
Potential Cause
Solution
Milky or cloudy distillate
Incomplete separation of water and entrainer.
Ensure the condenser is providing adequate cooling. Check for any leaks in the system.
Slow or no water collection
Insufficient heating or an inappropriate entrainer.
Gradually increase the heating mantle temperature. Consider an alternative entrainer with a lower boiling azeotrope with water.
Product degradation
Excessive heating.
Use a vacuum to lower the boiling point of the azeotrope. Monitor the reaction temperature closely.
Method 2: Drying with Molecular Sieves
Principle: Molecular sieves are porous materials that selectively adsorb molecules of a certain size.[19][20][21] For drying alcohols, 3Å (Angstrom) molecular sieves are ideal as their pore size is large enough to trap small water molecules but too small for the larger alcohol molecules to enter.[19][22]
Experimental Protocol: Drying with 3Å Molecular Sieves
Activation of Sieves: Before use, activate the 3Å molecular sieves by heating them in a furnace at 250-300°C for at least 3 hours under a stream of inert gas or under vacuum to remove any adsorbed water.
Dissolution: Dissolve the (R)-(1,4-Dioxan-2-yl)methanol hydrate in a suitable anhydrous solvent in which it is soluble (e.g., anhydrous dichloromethane or tetrahydrofuran).
Addition of Sieves: Add the activated 3Å molecular sieves to the solution (typically 10-20% w/v).
Stirring: Stir the mixture at room temperature for several hours (e.g., 4-24 hours). The exact time will depend on the amount of water to be removed.
Separation: Carefully decant or filter the solution to remove the molecular sieves.
Solvent Removal: Remove the solvent under reduced pressure to obtain the anhydrous product.
Troubleshooting with Molecular Sieves
Issue
Potential Cause
Solution
Incomplete water removal
Inactive or saturated molecular sieves.
Ensure the sieves were properly activated before use. Increase the amount of sieves or the stirring time.
Product loss
Adsorption of the product onto the sieves.
While 3Å sieves are designed to minimize this, some loss can occur. Wash the sieves with a small amount of fresh anhydrous solvent and combine the washings with the main solution.
Cloudy solution after filtration
Fine particles of molecular sieves passing through the filter.
Use a finer filter paper or a membrane filter for separation.
Method 3: Lyophilization (Freeze-Drying)
Principle: Lyophilization is a very gentle drying method suitable for heat-sensitive compounds.[23][24] The process involves freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[25]
Experimental Protocol: Lyophilization
Dissolution (Optional but Recommended): Dissolve the (R)-(1,4-Dioxan-2-yl)methanol hydrate in a suitable solvent that can be easily lyophilized, such as water or a mixture of water and a solvent like acetonitrile.[26] This creates a larger surface area for sublimation.
Freezing: Freeze the solution completely. This can be done in a standard freezer, but shell-freezing the flask in a bath of dry ice/acetone or liquid nitrogen is recommended for faster and more uniform freezing.
Primary Drying (Sublimation): Connect the frozen sample to a lyophilizer. The vacuum will be applied, and the condenser will be cooled to a very low temperature (e.g., -50 to -80°C). The water will sublimate from the sample and be trapped on the cold condenser.
Secondary Drying (Desorption): After all the ice has sublimated, a secondary drying step at a slightly elevated temperature (still under vacuum) can be performed to remove any residual, non-frozen water molecules.
Completion: The process is complete when the sample reaches a stable weight.
Troubleshooting Lyophilization
Issue
Potential Cause
Solution
Sample melting or "collapse"
The temperature of the sample exceeded its eutectic or collapse temperature during primary drying.
Ensure the sample is completely frozen before applying a vacuum. Use a lyophilizer with precise temperature control for the shelves.
Prolonged drying time
Thick sample layer, inefficient heat transfer.
Use a wider flask to create a thinner layer of the frozen sample. Ensure good contact between the flask and the lyophilizer shelf if applicable.
Product is a sticky oil instead of a fluffy powder
Presence of other volatile organic solvents that interfere with the freezing process.
If possible, remove other volatile solvents before lyophilization.[26]
Visualization of Workflows
Decision Tree for Dehydration Method Selection
Caption: Decision tree for selecting the appropriate dehydration method.
Workflow for Quality Control
Caption: Quality control workflow for the final anhydrous product.
A Senior Application Scientist's Guide to Validating Chiral Purity of (R)-(1,4-Dioxan-2-yl)methanol hydrate using Chiral HPLC
Abstract The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (R)-(1,4-Dioxan-2-yl)methanol hydrate, a key buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (R)-(1,4-Dioxan-2-yl)methanol hydrate, a key building block in asymmetric synthesis, ensuring high enantiomeric purity is not merely a quality control metric but a fundamental requirement for safety and efficacy in drug development. This guide provides an in-depth, scientifically grounded protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method designed for this purpose. We will explore the rationale behind the selection of the chiral stationary phase, detail the validation parameters as stipulated by the International Council for Harmonisation (ICH), and compare the performance of chiral HPLC against alternative technologies, supported by experimental data.
Introduction: The Imperative of Chiral Purity
In the pharmaceutical industry, approximately 60% of all drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1] These enantiomers can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).[2] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drug substances.
(R)-(1,4-Dioxan-2-yl)methanol is a chiral heterocyclic compound whose structure features a stereogenic center.[3] Its high solubility in water and most organic solvents, coupled with its polar nature due to the hydroxyl and ether functionalities, presents specific challenges and considerations for analytical method development.[3][4] Chiral HPLC has emerged as the gold standard for enantiomeric purity analysis due to its robustness, high resolution, and the vast selection of available chiral stationary phases (CSPs).[2][5][6] This guide establishes a self-validating system for quantifying the chiral purity of (R)-(1,4-Dioxan-2-yl)methanol hydrate, ensuring the method is fit for its intended purpose in a regulated environment.
The Analytical Strategy: Selecting the Right Tools
The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[7] For a polar analyte like (1,4-Dioxan-2-yl)methanol, several types of interaction are possible, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[8]
Choosing the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are exceptionally versatile and account for a significant majority of reported chiral separations.[8][9] Their broad applicability stems from a combination of interaction mechanisms. Given the structure of (R)-(1,4-Dioxan-2-yl)methanol, an amylose-based CSP, such as one derivatized with 3,5-dimethylphenylcarbamate, is a logical starting point. This type of phase provides grooves and cavities where the chiral analyte can interact through hydrogen bonding (with the carbamate N-H groups) and π-π interactions (if applicable, though less so for this non-aromatic compound), while steric fit plays a crucial role in discriminating between the R and S enantiomers.
An alternative approach involves cyclodextrin-based CSPs, which separate enantiomers based on inclusion complexation within their chiral, non-polar interior basket, supplemented by interactions with hydroxyl groups at the rim.[10] While effective for many molecules, the initial screening for this guide will focus on the more broadly successful polysaccharide platform.
Primary Recommended CSP: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
Rationale: Immobilized phases offer enhanced robustness and solvent compatibility compared to coated phases, allowing for a wider range of mobile phases to be explored during method development.[8] This is particularly advantageous for polar analytes that may require unique solvent combinations.
Alternative Separation Technologies
While chiral HPLC is the focus, a comprehensive guide must acknowledge other viable techniques.
Supercritical Fluid Chromatography (SFC): SFC has re-emerged as a powerful alternative for chiral separations.[11] It uses supercritical CO2 as the main mobile phase component, which offers higher diffusivity and lower viscosity, leading to faster analysis times and reduced organic solvent consumption.[11] For polar compounds like (1,4-Dioxan-2-yl)methanol, SFC often provides excellent peak shapes and efficiency.
Capillary Electrophoresis (CE): Chiral CE is another high-efficiency technique, particularly useful for small sample volumes.[12] Separation is achieved by adding a chiral selector (often a cyclodextrin derivative) to the background electrolyte.[12]
Experimental Protocol: The Chiral HPLC Method
This section provides a detailed, step-by-step methodology for the analysis and validation.
Materials and Equipment
Analyte: (R)-(1,4-Dioxan-2-yl)methanol hydrate and the corresponding (S)-enantiomer (for specificity and spiking studies).
HPLC System: A standard HPLC or UHPLC system with a UV detector.
Column: An immobilized amylose-based CSP, e.g., Lux® Amylose-1 or Chiralpak® IA (250 mm x 4.6 mm, 5 µm).
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
Optimized Chromatographic Conditions
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, detection at a lower UV wavelength is necessary).
Injection Volume: 10 µL
Method Validation: A Self-Validating System
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[13] This process ensures the data generated is reliable, accurate, and reproducible.
Validation Protocol & Acceptance Criteria
Validation Parameter
Experimental Procedure
Acceptance Criteria
Specificity
Analyze blank (mobile phase), pure (R)-enantiomer, pure (S)-enantiomer, and a 50:50 racemic mixture.
No interfering peaks at the retention times of the enantiomers. Baseline resolution (Rs > 1.7) between the R and S peaks.[13]
Precision (Repeatability)
Perform six replicate injections of a sample containing the (S)-enantiomer at the 1.0% level.
Relative Standard Deviation (%RSD) of the peak area for the (S)-enantiomer should be ≤ 10%.[13]
Accuracy
Spike the pure (R)-enantiomer with the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target limit of 1.0%). Analyze each level in triplicate.
Percent recovery should be within 80-120% for the impurity enantiomer.[14]
Linearity
Prepare a series of at least five concentrations of the (S)-enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the target limit.
Correlation coefficient (r²) ≥ 0.995.
Limit of Quantitation (LOQ)
Determine the concentration that gives a signal-to-noise ratio (S/N) of approximately 10.
Precision at the LOQ concentration should have an RSD ≤ 20%.[13]
Limit of Detection (LOD)
Determine the concentration that gives a signal-to-noise ratio (S/N) of approximately 3.
N/A (visual evaluation is sufficient).
Robustness
Deliberately vary method parameters: Flow Rate (±10%), Column Temperature (±5°C), and Mobile Phase Composition (e.g., Hexane/IPA 92:8 and 88:12).
System suitability parameters (Resolution, Tailing Factor) should remain within acceptable limits. The chiral purity result should not be significantly affected.
Comparative Performance Data
To provide context, the proposed chiral HPLC method is compared with an alternative (Chiral SFC) and a different type of CSP (Cyclodextrin-based). The data below represents typical performance characteristics expected from such analyses.
Parameter
Proposed HPLC Method (Amylose CSP)
Alternative 1: Chiral SFC (Amylose CSP)
Alternative 2: Chiral HPLC (Cyclodextrin CSP)
Resolution (Rs)
2.5
3.1
1.8
Analysis Time (min)
12.0
4.5
15.5
(S)-Enantiomer RT (min)
8.2
2.8
11.3
(R)-Enantiomer RT (min)
9.5
3.2
12.5
Solvent Consumption/Run
~12 mL Organic
~2 mL Organic (+ CO2)
~15.5 mL Organic
LOQ (% of total area)
0.05%
0.04%
0.10%
Precision (%RSD at 1%)
3.5%
3.1%
5.2%
Analysis of Comparative Data:
Chiral HPLC (Amylose CSP): This method provides excellent resolution and robust performance, serving as a reliable workhorse method. Its longer analysis time is a trade-off for its established reliability.
Chiral SFC (Amylose CSP): SFC demonstrates a clear advantage in speed and reduced solvent consumption, making it ideal for high-throughput screening environments. The higher efficiency of SFC often leads to improved resolution.[11]
Chiral HPLC (Cyclodextrin CSP): While achieving baseline separation, the resolution is lower compared to the polysaccharide phase for this specific analyte. This highlights the empirical nature of CSP selection and the importance of screening different phases during method development.[6]
Conclusion and Expert Recommendations
The validation of a chiral HPLC method is a systematic process that ensures the generation of accurate and reliable data for determining the enantiomeric purity of (R)-(1,4-Dioxan-2-yl)methanol hydrate. The proposed method, utilizing an immobilized amylose-based chiral stationary phase, demonstrates excellent resolving power and is suitable for routine quality control.
Key Takeaways for Researchers:
CSP Selection is Critical: The interaction between the analyte and the CSP is paramount. Polysaccharide-based phases are a highly successful starting point for a wide range of chiral compounds.[9]
Validation is Non-Negotiable: Adherence to ICH Q2(R1) guidelines is essential for regulatory compliance and ensures the method is scientifically sound.[5][13]
Consider Alternative Technologies: For laboratories focused on high throughput or "green" chemistry, Chiral SFC offers significant advantages in speed and reduced solvent usage and should be considered a complementary technique.[11]
This guide provides a robust framework for developing and validating a chiral separation method. By understanding the causality behind experimental choices and implementing a self-validating system, researchers can have high confidence in the quality of their chiral purity data, a critical step in the journey of drug development.
References
Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]
Phenomenex. Chiral HPLC Column. Available from: [Link]
ACS Publications. Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Available from: [Link]
American Elements. (R)-(1,4-Dioxan-2-yl)methanol hydrate. Available from: [Link]
National Center for Biotechnology Information. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Available from: [Link]
National Center for Biotechnology Information. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]
National Center for Biotechnology Information. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available from: [Link]
Phenomenex. Chiral HPLC Separations. Available from: [Link]
Preprints.org. Molecular Dynamics of Enantiomeric Separation in HPLC. Available from: [Link]
National Center for Biotechnology Information. (1,4-Dioxan-2-yl)methanol. Available from: [Link]
PubMed. Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. Available from: [Link]
International Council for Harmonisation. ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available from: [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]
Shimadzu. Chiral Separation Using SFC and HPLC. Available from: [Link]
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
RCI Labscan. 1,4-Dioxan, HPLC. Available from: [Link]
MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Available from: [Link]
Phenomenex. The Chiral Notebook. Available from: [Link]
A Comparative Guide to Chiral Dioxane Derivatives: Profiling (R)-(1,4-Dioxan-2-yl)methanol Hydrate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and asymmetric synthesis, the selection of the appropriate chiral building block is a pivotal decision that dictat...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and asymmetric synthesis, the selection of the appropriate chiral building block is a pivotal decision that dictates the stereochemical outcome of a reaction and, ultimately, the biological efficacy and safety of a target molecule.[1][2] Chiral heterocycles are particularly valuable scaffolds, and among them, the dioxane framework offers a unique combination of stereochemical rigidity and synthetic versatility.
This guide provides an in-depth comparison of (R)-(1,4-Dioxan-2-yl)methanol hydrate against other prominent classes of chiral dioxane derivatives. Moving beyond a simple catalog of compounds, we will explore the structural nuances, performance in key transformations, and the underlying principles that govern their application. Our analysis is grounded in experimental data to provide a practical framework for selecting the optimal chiral dioxane building block for your research.
The Subject of Comparison: (R)-(1,4-Dioxan-2-yl)methanol Hydrate
(R)-(1,4-Dioxan-2-yl)methanol is a simple yet versatile chiral building block. Its structure features a single stereocenter at the C2 position of the 1,4-dioxane ring, with a hydroxymethyl group providing a handle for further synthetic transformations.[3][4] It is often supplied as a hydrate, which indicates the presence of one or more water molecules integrated into the crystal structure. This can influence its physical properties, such as melting point and solubility, and may require consideration during reaction setup, particularly in water-sensitive reactions.
This molecule serves as a foundational chiral synthon, primarily used to introduce a stereochemically defined hydroxymethyl-dioxane fragment into a larger molecule. Its applications are found in medicinal chemistry and as a starting material for more complex chiral ligands or auxiliaries.[3]
The Alternatives: A Survey of Other Chiral Dioxane Derivatives
The utility of the chiral dioxane scaffold extends far beyond the simple building block described above. Several distinct classes of derivatives have been developed, each tailored for specific applications in asymmetric synthesis.
C₂-Symmetric Dioxane-Based Ligands
A prominent class of chiral dioxane derivatives are those possessing C₂-symmetry. These are often synthesized from readily available chiral pool starting materials like tartaric acid.[6][7] The inherent symmetry of these molecules is highly advantageous when they are used as ligands in transition-metal-catalyzed reactions, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
Example: Chiral 1,4-diphenylphosphines with a 1,4-dioxane backbone have been shown to be highly effective ligands for rhodium(I)-catalyzed asymmetric hydrogenation of enamides, producing chiral amines and β-amino alcohols with excellent enantiomeric excesses (94% to >99% ee).[6][7] The dioxane backbone plays a crucial role in stabilizing the metal-ligand chelate conformation required for efficient stereochemical induction.[6]
Chiral Benzodioxane Derivatives
Chiral 2-substituted 2,3-dihydrobenzo[7][8]dioxanes are another important class of derivatives. The fusion of the dioxane ring to a benzene ring imparts significant conformational rigidity. These structures are core components of several biologically active molecules, including the pharmaceuticals MKC-242 and Doxazosin.[9][10]
A highly efficient method for their synthesis is the rhodium-catalyzed asymmetric hydrogenation of prochiral benzo[b][7][8]dioxine precursors. Using specialized chiral biphosphine ligands, this method can generate a wide array of chiral benzodioxane derivatives with high yields and outstanding enantioselectivities (up to 99% yield and >99% ee).[9][10]
Dioxanes as Chiral Auxiliaries
Chiral auxiliaries are recoverable chiral moieties that are temporarily incorporated into a substrate to direct a diastereoselective transformation.[11][] While oxazolidinones are perhaps the most famous examples, chiral cyclic acetals, including those based on the 1,3-dioxane scaffold, have also been employed.[13] These auxiliaries can control the stereochemical course of reactions such as alkylations, cyclopropanations, and Diels-Alder reactions. A high degree of stereochemical induction was observed in a Diels-Alder reaction using an acrylate derivative attached to a chiral acetal, demonstrating their effectiveness as chiral directors.[13]
Comparative Analysis: Performance and Application
The choice between (R)-(1,4-Dioxan-2-yl)methanol and other chiral dioxane derivatives depends entirely on the intended synthetic application.
Performance Metrics:
Derivative Class
Primary Role
Key Advantage(s)
Typical Performance
Limitations
(R)-(1,4-Dioxan-2-yl)methanol
Chiral Building Block
Simple, direct incorporation of a chiral fragment.
N/A (Starting Material)
Limited to introducing its specific structure.
C₂-Symmetric Dioxanes
Ligand for Catalysis
High enantioselectivity due to symmetry; catalytic turnover.
Stoichiometric use required; attachment/cleavage steps needed.[11]
Causality Behind Performance:
Why are C₂-symmetric ligands so effective? The C₂-symmetry drastically simplifies the catalytic cycle. By making two quadrants of the metal's coordination sphere sterically identical, it creates a highly predictable and ordered transition state, forcing the incoming substrate to approach from a specific, less-hindered face. This directly translates to high enantioselectivity.[6]
Why use a building block like (R)-(1,4-Dioxan-2-yl)methanol? The principle here is efficiency and convergence in synthesis. Instead of building the chiral center late in a complex synthesis, you start with a pre-made, enantiopure piece. This approach, often called a "chiral pool" synthesis, can significantly shorten synthetic routes and avoid costly and difficult chiral separations later on.[2][14]
What is the advantage of the hydrate form? While potentially a nuisance for anhydrous reactions, a stable hydrate can be advantageous for handling and storage. Crystalline hydrates are often less hygroscopic and have better shelf-life than their anhydrous, often oily or low-melting-point counterparts. The key is to have a validated protocol for removing the water of hydration if necessary.
Experimental Protocols
To provide a practical context, we present detailed methodologies for key applications of chiral dioxane derivatives. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide
This protocol is adapted from methodologies that utilize C₂-symmetric dioxane-based phosphine ligands to achieve high enantioselectivity.[6][9]
Objective: To synthesize a chiral amine with high enantiomeric excess using a chiral dioxane-based ligand.
Methodology:
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(NBD)₂]BF₄, 1 mol%) and the chiral C₂-symmetric dioxane-phosphine ligand (1.1 mol%) in a degassed solvent such as methanol or CH₂Cl₂. Stir for 15 minutes to allow for complex formation.
Reaction Setup: To a high-pressure autoclave, add the enamide substrate (1.0 equiv). Seal the vessel, and purge thoroughly with nitrogen gas.
Catalyst Introduction: Add the degassed solvent to the autoclave, followed by the pre-formed catalyst solution via a gas-tight syringe or cannula.
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 atm). Stir the reaction mixture vigorously at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the solvent.
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the chiral amine product. The enantiomeric excess (ee) must be determined by analysis on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC).[9]
Protocol 2: Synthesis of a Derivative from (R)-(1,4-Dioxan-2-yl)methanol
Objective: To utilize the primary alcohol of (R)-(1,4-Dioxan-2-yl)methanol for the synthesis of a key intermediate, for example, by conversion to a tosylate.
Methodology:
Drying (if necessary): If using the hydrate form in a moisture-sensitive reaction, the water must be removed. This can often be achieved by azeotropic distillation with toluene prior to the reaction. For this tosylation, the presence of a base like pyridine will scavenge the acid byproduct, and trace water may be tolerated, but for optimal results, starting with dry material is best.
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (R)-(1,4-Dioxan-2-yl)methanol (1.0 equiv) in anhydrous pyridine or dichloromethane.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
Quenching and Extraction: Carefully pour the reaction mixture into cold water or dilute HCl. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude tosylate by recrystallization or flash column chromatography. The product, (R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate, is a versatile intermediate for introducing the chiral dioxane moiety via nucleophilic substitution.
Conclusion and Future Outlook
The family of chiral dioxane derivatives offers a rich and diverse toolkit for the modern synthetic chemist.
(R)-(1,4-Dioxan-2-yl)methanol hydrate stands out as a reliable and commercially available chiral building block, ideal for the direct and efficient incorporation of a specific stereocenter. Its value lies in its simplicity and role in convergent synthetic strategies.
C₂-Symmetric Dioxane Ligands represent a more sophisticated approach, enabling the catalytic and highly enantioselective synthesis of valuable chiral molecules like amines and alcohols. Their performance is a direct result of their well-defined, symmetric structures that create a highly organized chiral environment around a metal center.[6][7]
Chiral Benzodioxanes and Dioxane-based Auxiliaries further expand the utility of this scaffold into the realms of medicinal chemistry and stoichiometric stereocontrol, respectively.[9][13]
The selection process is therefore not a matter of which derivative is "best," but which is best suited for the task at hand. For constructing a complex molecule containing a specific chiral dioxane fragment, the building block approach is often superior. For generating a new chiral center catalytically, a C₂-symmetric ligand is the tool of choice. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of new and even more efficient chiral dioxane derivatives will undoubtedly remain an active and important area of chemical research.[1][2]
References
BenchChem. A Comparative Guide to Chiral Amine Building Blocks: 1-N-Boc-3-Isopropyl-1,4-Diazepane in Context.
Xie, J.-H., et al. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[7][8]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(14), 4173–4177. Available from: [Link]
Zhang, X., et al. (2002). Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry, 67(21), 7676-7681. Available from: [Link]
ACS Publications. (2002). Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry.
AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
Kotha, S., & Meshram, M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Indian Journal of Pharmaceutical Sciences, 66(4), 387-394. Available from: [Link]
SynHet. (n.d.). (R)-(1,4-Dioxan-2-yl)methanol.
Enamine. (n.d.). Chiral Building Blocks Selection.
O'Loughlin, J. L., & Dussault, P. H. (2003). Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. Organic letters, 5(24), 4645–4648. Available from: [Link]
D. J. White. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. Available from: [Link]
Springer Nature Research Communities. (2021). Chiral 3D cages for drug discovery. Available from: [Link]
Wang, Y., et al. (2017). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 7(84), 53515-53519. Available from: [Link]
MDPI. (2022). (3-Methylene-2,3-dihydronaphtho[2,3-b][7][8]dioxin-2-yl)methanol. Available from: [Link]
AMERICAN ELEMENTS. (n.d.). (R)-(1,4-Dioxan-2-yl)methanol hydrate. Retrieved from [Link]
Google Patents. (n.d.). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).
LookChem. (n.d.). Cas 29908-11-0, 1,4-DIOXANE, 2-(HYDROXYMETHYL)-. Retrieved from [Link]
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
PubMed. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[7][8]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Available from: [Link]
ACS Publications. (1991). The origin of stereoselective opening of chiral dioxane and dioxolane acetals: solution structure of their Lewis acid complexes. Journal of the American Chemical Society. Available from: [Link]
AiFChem. (n.d.). (R)-(1,4-Dioxan-2-yl)methanol hydrate 95%. Retrieved from [Link]
ResearchGate. (2025). Racemic (1,4-dioxan-2-yl)diphenylmethanol. Retrieved from [Link]
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Pharmaffiliates. (n.d.). (R)-(1,4-Dioxan-2-yl)methanol. Retrieved from [Link]
PubChem. (n.d.). (1,4-Dioxan-2-yl)methanol. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Characterization, and Applications of Hydroxymethylene Compounds. Retrieved from [Link]
MDPI. (2021). Enantioselective Mixed Matrix Membranes for Chiral Resolution. Available from: [Link]
CCS Chemistry. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. Available from: [Link]
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [Link]
PubMed Central. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Retrieved from [Link]
Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]
Loba Chemie. (2018). 1,4-DIOXANE SCINTILLATION GRADE MSDS. Available from: [Link]
A Comparative Guide to the Spectroscopic Validation of (R)-(1,4-Dioxan-2-yl)methanol Hydrate's Absolute Configuration
This guide provides a comprehensive comparison of modern spectroscopic techniques for the unambiguous determination of the absolute configuration of chiral molecules, using (R)-(1,4-Dioxan-2-yl)methanol hydrate as a prac...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of modern spectroscopic techniques for the unambiguous determination of the absolute configuration of chiral molecules, using (R)-(1,4-Dioxan-2-yl)methanol hydrate as a practical case study. As the complexity of chiral active pharmaceutical ingredients (APIs) grows, ensuring stereochemical purity is not merely a regulatory hurdle but a fundamental necessity for safety and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals seeking to apply rigorous, cross-validated methods for stereochemical control.
The choice of analytical technique for absolute configuration determination is a critical decision, balancing empirical certainty with practical constraints such as sample availability, crystal form, and computational resources. Here, we dissect the leading methodologies, moving beyond a simple listing of techniques to explain the causality behind experimental choices and to champion a synergistic, self-validating approach.
The Analytical Challenge: (R)-(1,4-Dioxan-2-yl)methanol and the Influence of Hydration
(R)-(1,4-Dioxan-2-yl)methanol is a chiral building block whose stereocenter is crucial for the downstream synthesis of more complex molecules. The presence of a hydrate form introduces a layer of complexity. The water molecule(s) are not passive bystanders; they can form specific hydrogen bonds with the primary alcohol and the ether oxygens. This interaction can significantly influence the molecule's conformational equilibrium, which in turn alters its spectroscopic signature. Any chosen analytical method must therefore be robust enough to either account for, or controllably eliminate, the influence of this hydration.
Decision Workflow for Absolute Configuration Determination
The selection of an appropriate analytical technique is a non-linear process that depends on multiple factors. The following workflow provides a logical decision-making framework.
Caption: Decision workflow for selecting a primary technique for absolute configuration assignment.
Comparative Analysis of Key Spectroscopic Techniques
The optimal approach involves a primary method supported by an orthogonal, confirmatory technique. Below, we compare the most relevant methods for our target molecule.
Technique
Principle
Sample Requirement
Destructive?
Pros
Cons
Single Crystal X-Ray Diffraction (SCD/XRD)
Anomalous dispersion of X-rays by a heavy atom within a non-centrosymmetric crystal lattice.
High-quality single crystal (~0.1 mm)
No
Provides unambiguous 3D structure and absolute configuration; considered the "gold standard".
Crystal growth can be a significant bottleneck; requires an atom heavier than oxygen for reliable Flack parameter determination.
Vibrational Circular Dichroism (VCD)
Differential absorption of left and right circularly polarized infrared light by chiral molecules.
5-10 mg, soluble in an appropriate IR-transparent solvent (e.g., CDCl₃).
No
Applicable to a wide range of molecules, including those without chromophores; highly sensitive to stereochemistry.
Requires quantum mechanical (DFT) calculations to correlate the experimental spectrum with a specific enantiomer.
Electronic Circular Dichroism (ECD)
Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules.
<1 mg, soluble in a UV-transparent solvent (e.g., Methanol).
No
Highly sensitive; requires very little sample.
Requires a UV-Vis chromophore near the stereocenter. (1,4-Dioxan-2-yl)methanol lacks a strong chromophore, making this method challenging.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Covalent derivatization with a chiral reagent (e.g., MTPA-Cl) to form diastereomers, which exhibit distinguishable NMR chemical shifts.
5-10 mg of pure sample.
Yes
Does not require specialized spectroscopic equipment beyond a standard high-field NMR; provides strong confirmatory evidence.
Consumes the sample; requires successful chemical reactions and purification of diastereomers; potential for kinetic resolution errors.
Deep Dive 1: Vibrational Circular Dichroism (VCD) - The Universal Approach
For a molecule like (R)-(1,4-Dioxan-2-yl)methanol, which lacks a chromophore for ECD, VCD is arguably the most powerful non-destructive spectroscopic technique. It measures chirality based on the molecule's vibrational modes (stretching, bending), making it universally applicable.
The core principle of a VCD analysis is the comparison of an experimental spectrum with a theoretically predicted spectrum. The workflow is robust and self-validating if performed correctly.
Caption: The logic of Mosher's method, showing how diastereomer formation leads to predictable NMR shift differences.
Expected Data for Mosher's Analysis of (R)-(1,4-Dioxan-2-yl)methanol
For our target molecule, R₁ would be the dioxan ring and R₂ would be the two diastereotopic protons of the -CH₂OH group. We would expect the following pattern for the (R)-alcohol:
Proton Group (R₁/R₂)
Expected Δδ (δS - δR)
Rationale
Dioxan Ring Protons (R₁)
Positive (Δδ > 0)
These protons lie on one side of the ester plane and will be deshielded in the (R,S) ester relative to the (R,R) ester.
Methylene Protons (-CH₂O-) (R₂)
Negative (Δδ < 0)
These protons lie on the other side of the ester plane and will be shielded in the (R,S) ester relative to the (R,R) ester.
Experimental Protocol: Mosher's Ester Analysis
Reaction Setup:
In two separate, dry NMR tubes, dissolve ~5 mg of the anhydrous alcohol in 0.5 mL of anhydrous pyridine-d₅.
To one tube, add 1.1 equivalents of (R)-(-)-MTPA-Cl.
To the other tube, add 1.1 equivalents of (S)-(+)-MTPA-Cl.
Causality: Pyridine acts as both a solvent and a base to scavenge the HCl byproduct. Using the deuterated form allows direct analysis without solvent exchange. The reaction should be allowed to proceed to completion (monitored by ¹H NMR).
NMR Acquisition:
Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.
Trustworthiness: It is critical to ensure identical acquisition parameters (temperature, pulse sequence, etc.) for both samples to ensure that any observed chemical shift differences are solely due to the diastereomeric relationship.
Data Analysis:
Carefully assign all relevant proton signals in both spectra. 2D NMR techniques like COSY may be necessary.
Calculate the Δδ (δS - δR) value for each assigned proton.
Compare the sign of the calculated Δδ values with the expected model to confirm the initial (R) configuration.
Conclusion and Recommendation
For the unambiguous assignment of the absolute configuration of (R)-(1,4-Dioxan-2-yl)methanol hydrate, a single technique, while powerful, may not provide the level of certainty required in a regulated drug development environment.
We recommend a primary determination using Vibrational Circular Dichroism (VCD) due to its applicability to non-chromophoric molecules and its non-destructive nature. The strong correlation between an experimental VCD spectrum and a DFT-predicted spectrum for the (R)-enantiomer provides a high degree of confidence.
To achieve a state of complete analytical trust, this result should be validated with an orthogonal method. Mosher's ester analysis is the ideal confirmatory technique. Its reliance on a completely different physical principle (NMR spectroscopy of diastereomers) provides the necessary cross-validation. If the results from both VCD and Mosher's analysis concur, the assignment of the (R) configuration can be considered definitive. If single crystals are obtainable, Single Crystal X-Ray Diffraction would serve as the ultimate, albeit often challenging, arbiter.
References
Vibrational Circular Dichroism: A Powerful Tool for the Stereochemical Characterization of Chiral Molecules. Laurence A. Nafie, Chirality, 2011.[Link]
A New and Simple Method for the Determination of Enantiomeric Purity and Absolute Configuration of Secondary Alcohols. Dale, J. A.; Mosher, H. S., Journal of the American Chemical Society, 1973.[Link]
Absolute configuration of chiral molecules from the quantum-chemically calculated electronic circular dichroism spectra. Prasad V. Bharatam, et al., RSC Advances, 2015.[Link]
Density Functional Theory in the Field of Chiroptical Spectroscopy. G. Pescitelli, S. Gabriel, T. Bruhn, Chirality, 2014.[Link]
Flack parameter as a tool for absolute structure determination. H. D. Flack, G. Bernardinelli, Journal of Applied Crystallography, 2000.[Link]
Comparative
A Comparative Guide to the Shelf-Life and Stability of (R)-(1,4-Dioxan-2-yl)methanol: Hydrate vs. Anhydrous Form
Authored for Researchers, Scientists, and Drug Development Professionals Introduction (R)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block in modern organic synthesis, frequently employed in the development...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block in modern organic synthesis, frequently employed in the development of complex pharmaceutical intermediates. Its structure, featuring a dioxane ring and a primary alcohol, presents specific challenges and considerations regarding its stability and long-term storage. This molecule is commercially available in both an anhydrous liquid form and a solid hydrate. The choice between these forms is not trivial; it carries significant implications for material handling, process consistency, formulation development, and ultimately, the shelf-life and quality of the final active pharmaceutical ingredient (API).
This in-depth guide provides a comparative analysis of the stability and shelf-life of the hydrate and anhydrous forms of (R)-(1,4-Dioxan-2-yl)methanol. We will explore the underlying chemical principles governing their stability, outline robust experimental protocols for their evaluation based on international guidelines, and offer field-proven insights to inform handling and storage decisions.
Physicochemical Properties: A Tale of Two Forms
The initial point of comparison lies in the fundamental physicochemical properties of the hydrate and anhydrous forms. These differences are the foundation upon which their stability profiles diverge.
The stability of any chemical is dictated by its inherent structure and its interaction with the environment. For the two forms of (R)-(1,4-Dioxan-2-yl)methanol, the presence or absence of water is the critical variable.
The Dichotomous Role of Water
The presence of water can be either beneficial or detrimental to the stability of a pharmaceutical compound.
As a Stabilizer: In a crystalline hydrate, water molecules are an integral part of the crystal lattice.[7] They can form a network of hydrogen bonds that holds the primary molecule in a stable conformation, potentially shielding reactive sites from external reactants like oxygen. This can lead to enhanced thermodynamic stability compared to the anhydrous form.[8]
As a Destabilizer: Conversely, water can compromise stability. In amorphous or hygroscopic anhydrous materials, absorbed water acts as a plasticizer, increasing molecular mobility and accelerating degradation reactions.[9][10] Water can also act as a direct reactant in hydrolysis reactions.[10]
Predicted Degradation Pathways
The 1,4-dioxane moiety is susceptible to specific degradation pathways that must be considered during stability assessment.
Peroxide Formation: Like other ethers, 1,4-dioxane and its derivatives can form explosive peroxides upon exposure to air and light, a process that can be catalyzed by the presence of moisture.[11][12] This is a critical safety and stability concern for the anhydrous form, which may have more direct exposure to atmospheric oxygen.
Oxidative Ring Cleavage: The ether linkages in the dioxane ring can be susceptible to oxidative cleavage. Studies on the degradation of 1,4-dioxane show that this process can lead to the formation of various by-products, including ethylene glycol, glycolic acid, and formic acid.[13][14][15] This cascade of reactions represents a complete loss of the starting material's integrity.
Caption: Potential degradation pathways for (R)-(1,4-Dioxan-2-yl)methanol.
A Validated Protocol for Comparative Stability Assessment
To empirically determine the shelf-life and stability of the two forms, a structured study based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines is essential. This protocol is designed to be a self-validating system, providing clear, actionable data.
Objective
To compare the chemical and physical stability of (R)-(1,4-Dioxan-2-yl)methanol hydrate and its anhydrous form under long-term and accelerated storage conditions, thereby establishing a recommended re-test period and optimal storage conditions for each.
Experimental Workflow
Caption: Experimental workflow for the comparative stability study.
Detailed Methodologies
A. Initial Characterization (Time=0)
Appearance: Visually inspect and record the physical state, color, and clarity of both samples.
Water Content (Karl Fischer Titration): Accurately determine the initial water content. This is crucial for confirming the anhydrous nature of one sample and the hydration state of the other.
Thermogravimetric/Differential Scanning Calorimetry (TGA/DSC): For the hydrate, perform TGA to determine the temperature of water loss and confirm the stoichiometry of hydration. DSC can reveal melting points and other thermal events for both forms.
Purity Assay (Stability-Indicating HPLC):
Rationale: A stability-indicating method is one that can separate the parent compound from its potential degradation products, ensuring that a decrease in the parent peak area is accurately reflected as an increase in impurity peaks.
Protocol:
Develop an HPLC method (e.g., Reverse-Phase C18 column) that provides a sharp, symmetrical peak for the main analyte.
Perform forced degradation studies (acid, base, peroxide, heat, light) on the anhydrous sample to generate likely degradants.
Adjust the mobile phase gradient and detection wavelength to ensure baseline separation between the parent peak and all degradation products.
Validate the method for specificity, linearity, accuracy, and precision.
Chiral Purity (Enantioselective HPLC):
Rationale: It is critical to ensure that the stress conditions do not cause racemization of the chiral center.
Protocol:
Select a suitable Chiral Stationary Phase (CSP) column, often polysaccharide-based for alcohols.[16]
Develop a mobile phase (typically normal-phase) to achieve baseline resolution (Rs > 1.5) between the (R) and (S) enantiomers.[17]
Inject a racemic standard to confirm the elution order and resolution.
Analyze both the hydrate and anhydrous samples to determine the initial enantiomeric excess.
B. Stability Study Execution
Packaging: Package all samples in airtight, inert containers (e.g., amber glass vials with Teflon-lined caps) to prevent external contamination and light exposure. For the anhydrous form, packaging under a nitrogen or argon atmosphere is highly recommended.[12]
Storage Conditions: Place the packaged samples into qualified stability chambers set to:
The stability data will reveal the intrinsic stability of each form and its robustness to environmental stress.
Data Presentation
Summarize the quantitative results in tables for clear comparison.
Table: Accelerated Stability Data (40°C / 75% RH)
Test
Specification
Timepoint
Anhydrous Form
Hydrate Form
Purity (HPLC)
Report Value
0 Months
99.8%
99.9%
3 Months
6 Months
Total Impurities
≤ 1.0%
0 Months
0.2%
0.1%
3 Months
6 Months
Water Content (KF)
Report Value
0 Months
0.05%
11.8% (example)
3 Months
6 Months
Chiral Purity
≥ 99.0% e.e.
0 Months
99.7%
99.8%
3 Months
| | | 6 Months | | |
Hypothesized Stability Profiles
(R)-(1,4-Dioxan-2-yl)methanol Hydrate (Solid):
Expected Behavior: We hypothesize that the hydrate form will exhibit superior stability under both long-term and accelerated conditions. The water molecules, locked in the crystal lattice, are expected to confer structural rigidity, reducing the molecule's susceptibility to oxidation.
Failure Mode: Significant degradation would likely only be observed if the temperature exceeds the dehydration point, leading to a collapse of the crystal structure and subsequent chemical degradation.
(R)-(1,4-Dioxan-2-yl)methanol (Anhydrous Liquid):
Expected Behavior: The anhydrous form is predicted to be highly sensitive to storage conditions. As a hygroscopic liquid, any ingress of moisture could act as a plasticizer and facilitate degradation.[19][20] Its liquid state may also allow for greater molecular mobility and reactivity with atmospheric oxygen, leading to faster peroxide formation and oxidative degradation.
Failure Mode: A significant increase in water content, the appearance of new degradation peaks in the HPLC chromatogram, or a decrease in purity would indicate instability.
Comparative toxicity of (R)-(1,4-Dioxan-2-yl)methanol hydrate and related cyclic aliphatic alcohols
Executive Summary In the landscape of drug development and chemical safety, understanding the comparative toxicity of structural analogs is paramount. (R)-(1,4-Dioxan-2-yl)methanol hydrate is a chiral cyclic ether-alcoho...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of drug development and chemical safety, understanding the comparative toxicity of structural analogs is paramount. (R)-(1,4-Dioxan-2-yl)methanol hydrate is a chiral cyclic ether-alcohol frequently utilized as an intermediate in organic synthesis and pharmaceutical development. Unlike simple linear aliphatic alcohols—whose toxicity is predictably governed by carbon chain length and lipophilicity—the introduction of a bulky 1,4-dioxane ring fundamentally alters the molecule's physicochemical properties and toxicological profile.
This guide provides an objective, data-driven comparison of (R)-(1,4-Dioxan-2-yl)methanol hydrate against related cyclic and linear aliphatic alcohols. As application scientists, we must look beyond basic LC50 values; therefore, this document details the mechanistic pathways of hepatotoxicity and provides a robust, self-validating experimental protocol for comparative screening.
Structural & Mechanistic Foundations
To accurately assess the toxicity of (R)-(1,4-Dioxan-2-yl)methanol hydrate, we must deconstruct how its structural components dictate cellular interaction compared to its analogs.
Linear Aliphatic Alcohols (e.g., 1-Hexanol): The toxicity of straight-chain primary alcohols scales linearly with their membrane/buffer partition coefficients. Their primary mechanism of action is direct solvent-induced membrane damage. This accumulation alters membrane fluidity, leading to the leakage of hepatic enzymes such as glutamate-pyruvate transaminase (GPT) and lactate dehydrogenase (LDH), alongside a reduction in oxygen consumption[1].
Bulky Cyclic Alcohols (e.g., 1-Cyclohexyloctan-1-ol): The introduction of a cyclic aliphatic ring creates steric bulk that alters intermolecular interactions. While long-chain alcohols generally see decreased cytotoxicity due to reduced bioavailability, a bulky cyclohexyl group fundamentally alters how the molecule partitions into and disrupts the lipid bilayer compared to linear counterparts[2].
(R)-(1,4-Dioxan-2-yl)methanol Hydrate: The presence of the 1,4-dioxane ring is a critical toxicological determinant. The parent compound, 1,4-dioxane, is a suspected carcinogen known to cause severe respiratory and ocular irritation[3]. The addition of the hydroxymethyl group increases aqueous solubility, altering its partition coefficient. Consequently, it carries specific for acute oral and inhalation toxicity (H302, H332), as well as skin, eye, and respiratory irritation (H315, H319, H335)[4].
Quantitative Toxicity Comparison
The following table synthesizes the physicochemical and toxicological properties of (R)-(1,4-Dioxan-2-yl)methanol alongside relevant reference compounds to highlight the impact of structural variations[2][4][5].
Compound
Structural Class
Molecular Weight
GHS Hazard Classifications
Primary Toxicity Driver
(R)-(1,4-Dioxan-2-yl)methanol
Cyclic Ether Alcohol
118.13 g/mol (anhydrous)
H302, H315, H319, H332, H335
Membrane disruption & potential toxic metabolites
1-Cyclohexyloctan-1-ol
Bulky Cyclic Alcohol
212.38 g/mol
Skin/Eye Irritation (Inferred)
Lipophilic membrane partitioning
1-Hexanol
Linear Aliphatic Alcohol
102.17 g/mol
H302, H319
Direct solvent properties (fluidity alteration)
1,4-Dioxane
Cyclic Ether (Reference)
88.11 g/mol
H225, H319, H335, H350
Suspected carcinogen, CYP-mediated toxicity
Mechanistic Pathway of Hepatotoxicity
Aliphatic alcohol-induced hepatotoxicity is primarily driven by membrane damage, but cyclic ethers introduce a secondary vector of metabolic stress. The diagram below maps the dual-pathway toxicity model.
Figure 1: Mechanistic pathway of cyclic aliphatic alcohol-induced hepatotoxicity.
To objectively compare the toxicity of (R)-(1,4-Dioxan-2-yl)methanol hydrate against linear and cyclic analogs, we must deploy a self-validating in vitro system. Why use 3D HepG2 spheroids instead of standard 2D monolayers? Cyclic ethers like 1,4-dioxane derivatives require sustained metabolic activation (via CYP450 enzymes) to exhibit their full toxicological profile. 2D cultures rapidly lose this metabolic competence, leading to false-negative toxicity readouts.
Phase 1: 3D HepG2 Spheroid Generation
Cell Seeding: Seed HepG2 cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) microplate.
Aggregation: Centrifuge the plate at 200 × g for 5 minutes to promote cellular aggregation.
Maturation & Self-Validation Checkpoint: Incubate for 72 hours at 37°C, 5% CO₂. Prior to dosing, measure spheroid diameters via brightfield microscopy. Causality: Only proceed if the diameter is 300 ± 20 µm. Uniform size is critical to ensure consistent diffusion gradients of the lipophilic alcohols into the spheroid core.
Phase 2: Compound Preparation & Dosing
Stock Preparation: Prepare 100 mM stock solutions of (R)-(1,4-Dioxan-2-yl)methanol hydrate, 1-hexanol, and 1-cyclohexyloctan-1-ol in DMSO. Expert Note: Ensure you account for the water of hydration in the molecular weight of the (R)-(1,4-Dioxan-2-yl)methanol hydrate when calculating molarity to prevent dosing errors.
Dosing: Dilute stocks in culture media to achieve final well concentrations ranging from 0.1 mM to 50 mM. Causality: High millimolar concentrations are required because aliphatic alcohol toxicity is primarily solvent-driven[1].
Controls: Maintain a final DMSO concentration of ≤0.1% across all wells (Negative Control). Include 1% Triton X-100 as a positive control for total membrane rupture.
Phase 3: Orthogonal Readout Execution
To ensure the protocol is self-validating, we utilize two orthogonal assays. True membrane disruption will show a proportional increase in LDH and a decrease in ATP. If ATP drops without LDH release, the compound is cytostatic rather than directly membrane-disruptive.
LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new assay plate. Add 50 µL of LDH reaction mix, incubate for 30 minutes in the dark, and read absorbance at 490 nm.
ATP Depletion Assay (Metabolic Viability): Add 50 µL of CellTiter-Glo® 3D reagent directly to the remaining spheroids in the ULA plate. Shake for 5 minutes to induce lysis, incubate for 25 minutes, and record luminescence.
References
National Institutes of Health. "(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091". PubChem Database.[Link]
Strubelt, O., et al. "The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver". PubMed.[Link]
Navigating the Safe Handling of (R)-(1,4-Dioxan-2-yl)methanol hydrate: A Guide for Laboratory Professionals
Welcome to your essential guide for the safe handling, use, and disposal of (R)-(1,4-Dioxan-2-yl)methanol hydrate. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as par...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to your essential guide for the safe handling, use, and disposal of (R)-(1,4-Dioxan-2-yl)methanol hydrate. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This document provides a comprehensive framework for managing this chemical in the laboratory, grounded in scientific principles and field-proven best practices. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Understanding the Hazard Landscape
(R)-(1,4-Dioxan-2-yl)methanol hydrate, while a valuable building block in organic synthesis, presents a hazard profile that demands careful consideration. Its primary risks stem from its classification as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]
Beyond these immediate hazards, the structural backbone of this molecule, 1,4-dioxane, introduces further concerns. 1,4-Dioxane is a suspected carcinogen and is notorious for its ability to form explosive peroxides upon exposure to air and light.[3][4][5] It is also a highly flammable liquid and vapor.[4][6] Therefore, all handling procedures must be designed to mitigate these risks.
Core Principles of Safe Handling: A Proactive Approach
A foundational principle of laboratory safety is the hierarchy of controls. This means we first try to eliminate or substitute the hazard. When that is not possible, we implement engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE). This guide will focus on the latter three, assuming the use of (R)-(1,4-Dioxan-2-yl)methanol hydrate is necessary for your work.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedure being performed. The following table summarizes the recommended PPE for handling (R)-(1,4-Dioxan-2-yl)methanol hydrate.
Operation
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing and Dispensing (Solid)
Double-gloving with nitrile gloves for short-term use. Butyl rubber gloves are recommended for longer-term use.[3]
Safety glasses with side shields or safety goggles.[3]
Fire-retardant lab coat (100% cotton-based), full-length pants, and closed-toe shoes.[3]
Not typically required if performed in a certified chemical fume hood.
Solution Preparation
Double-gloving with nitrile gloves for short-term use. Butyl rubber gloves are recommended for longer-term use.[3]
Safety goggles. A face shield is recommended if there is a splash hazard.
Fire-retardant lab coat, full-length pants, and closed-toe shoes.[3]
Not typically required if performed in a certified chemical fume hood.
Running Reactions
Butyl rubber gloves.
Safety goggles and a face shield.
Fire-retardant lab coat, full-length pants, and closed-toe shoes.[3]
Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[3]
Spill Cleanup
Butyl rubber gloves.
Safety goggles and a face shield.
Chemical-resistant apron over a fire-retardant lab coat, full-length pants, and closed-toe shoes.
A full-face respirator with appropriate cartridges is required.[3]
Operational Protocols: A Step-by-Step Guide
Weighing and Dispensing
The primary risks during this operation are inhalation of the solid hydrate and skin contact.
Step 1: Engineering Controls. Always perform this task inside a certified chemical fume hood to minimize inhalation exposure.[3]
Step 2: Personal Protective Equipment. Don the appropriate PPE as outlined in the table above.
Step 3: Dispensing. Use a spatula to carefully transfer the desired amount of the solid into a tared container. Avoid creating dust.
Step 4: Cleaning. After dispensing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual solid. Dispose of the cloth as hazardous waste.
Step 5: Doffing PPE. Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the designated hazardous waste container. Wash your hands thoroughly with soap and water.[3]
Storage of (R)-(1,4-Dioxan-2-yl)methanol hydrate
Improper storage can lead to the formation of explosive peroxides.
Step 1: Container Selection. Store in a tightly sealed, original container in a cool, dry, and dark place.[4][7][8]
Step 2: Labeling. The container must be clearly labeled with the chemical name, date of receipt, and date opened.[5]
Step 3: Segregation. Store away from incompatible materials such as strong oxidizing agents.[1] It should be stored in a dedicated flammables cabinet.[4]
Step 4: Peroxide Testing. Due to the risk of peroxide formation, it is prudent to test for peroxides before use, especially if the container has been open for an extended period (e.g., more than 12 months).[5]
Spill Management
Prompt and correct response to a spill is crucial to prevent exposure and further contamination.
Step 1: Evacuate and Alert. Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
Step 2: Don PPE. Before attempting to clean the spill, don the appropriate PPE for spill cleanup as detailed in the table.
Step 3: Containment. For small spills (<1 L), confine the spill area using a spill kit or absorbent material.[3]
Step 4: Cleanup. Absorb the spill with an inert material such as sand or vermiculite.[5][9] Use non-sparking tools to collect the absorbed material.[6][9]
Step 5: Disposal. Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[3]
Step 6: Decontamination. Clean the spill area with soap and water.
Waste Disposal
All waste containing (R)-(1,4-Dioxan-2-yl)methanol hydrate must be treated as hazardous waste.
Step 1: Collection. Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.
Step 2: Segregation. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Disposal. Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS office for guidance.
Visualizing Your Safety Workflow
To further aid in the decision-making process for PPE selection, the following diagram outlines a logical workflow based on the nature of the handling procedure.
Caption: PPE selection workflow for handling (R)-(1,4-Dioxan-2-yl)methanol hydrate.
Conclusion: A Culture of Safety
The safe handling of (R)-(1,4-Dioxan-2-yl)methanol hydrate is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the hazards, diligently using the appropriate controls, and meticulously following established protocols, we can ensure a safe and productive research environment. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work.
References
U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – 1,4-Dioxane. Retrieved from [Link]
The University of Arizona Superfund Research Center. (n.d.). 1,4-Dioxane and Our Health. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). Dioxane - IDLH. Retrieved from [Link]
U.S. Environmental Protection Agency. (2016). Contaminants > 1,4-dioxane > Policy and Guidance. Retrieved from [Link]
Regulations.gov. (2023). Existing Chemical Exposure Limit (ECEL) for Occupational Use of 1,4-Dioxane. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dioxane. Retrieved from [Link]
American Elements. (n.d.). (R)-(1,4-Dioxan-2-yl)methanol hydrate. Retrieved from [Link]
University of California. (2013). 1,4-Dioxane - Standard Operating Procedure. Retrieved from [Link]
Arkansas State University. (2019). 1,4-Dioxane 123-91-1 Health and Physical Hazard. Retrieved from [Link]
NextSDS. (n.d.). (1,4-dioxan-2-yl)methanol — Chemical Substance Information. Retrieved from [Link]
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1,4-dioxane. Retrieved from [Link]
Acros Organics. (2018). 1-4-dioxane.pdf - SAFETY DATA SHEET. Retrieved from [Link]
Minnesota Department of Health. (n.d.). 1, 4-Dioxane. Retrieved from [Link]